3-Iodo-4-chloro-1H-pyrazole
Description
BenchChem offers high-quality 3-Iodo-4-chloro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-chloro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOWQLJELKZSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-iodo-4-chloro-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-4-chloro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 3-iodo-4-chloro-1H-pyrazole. As a dihalogenated heterocyclic compound, it presents a unique platform for synthetic diversification, particularly in the fields of medicinal chemistry and materials science. This document delves into the nuanced interplay of its structural features and chemical behavior, offering insights grounded in established scientific principles and experimental data from analogous systems. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is explored in the context of selective functionalization, highlighting its utility as a versatile building block. This guide is intended to serve as a valuable resource for researchers leveraging this and similar scaffolds in the design and synthesis of novel molecules.
Introduction: The Strategic Value of Dihalogenated Pyrazoles
The pyrazole nucleus is a well-established and highly valued scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] The strategic introduction of halogen substituents onto this five-membered aromatic ring is a powerful method for modulating a molecule's physicochemical and biological properties.[1] Halogenation can significantly influence lipophilicity, metabolic stability, and the capacity for specific intermolecular interactions, such as halogen bonding, which is of growing importance in rational drug design.[1]
3-Iodo-4-chloro-1H-pyrazole is a particularly interesting exemplar of this class of compounds. The presence of two distinct halogens at the C3 and C4 positions imparts a differentiated reactivity profile, creating orthogonal sites for synthetic modification.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in the synthesis of complex, multi-substituted pyrazole derivatives with tailored functions.
Molecular Structure and Core Physicochemical Properties
The foundational characteristics of 3-iodo-4-chloro-1H-pyrazole are summarized below. While experimental data for this specific molecule is limited, predicted values and data from closely related analogs provide a reliable framework for its anticipated behavior.
Table 1: Key Identifiers and Physicochemical Properties of 3-iodo-4-chloro-1H-pyrazole
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-iodo-1H-pyrazole | [1] |
| CAS Number | 27258-19-1 | [1] |
| Molecular Formula | C₃H₂ClIN₂ | [1] |
| Molecular Weight | 228.42 g/mol | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 309.7 ± 22.0 °C | [2] |
| Predicted Density | 2.404 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 9.91 ± 0.50 | [2] |
| InChI Key | CQQJYMZUNRYXJF-UHFFFAOYSA-N | [1] |
Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.
The electron-withdrawing nature of both the chlorine and iodine atoms significantly influences the electronic landscape of the pyrazole ring. This inductive effect modulates the acidity of the N-H proton and the susceptibility of the ring to electrophilic or nucleophilic attack.
Synthesis and Chemical Reactivity: A Tale of Two Halogens
General Synthetic Approach
The synthesis of dihalogenated pyrazoles like 3-iodo-4-chloro-1H-pyrazole typically involves a multi-step sequence.[1] A common and logical strategy is the initial construction of the pyrazole ring, followed by sequential, regioselective halogenation reactions.[1] The precise conditions and choice of halogenating agents are critical to achieving the desired substitution pattern.
Caption: Conceptual workflow for the synthesis of 3-iodo-4-chloro-1H-pyrazole.
Differential Reactivity in Cross-Coupling Reactions
A cornerstone of the synthetic utility of 3-iodo-4-chloro-1H-pyrazole is the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more labile and thus more reactive in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1] This is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.
This reactivity difference allows for the selective functionalization at the C4 position while leaving the C3-chloro substituent intact for subsequent transformations. This powerful feature enables the construction of complex, multi-substituted pyrazoles in a controlled and predictable manner, which is a significant advantage in combinatorial chemistry and the synthesis of targeted compound libraries.[1]
Caption: Selective functionalization strategy for 3-iodo-4-chloro-1H-pyrazole.
Spectroscopic and Solid-State Characterization
Spectroscopic Signatures
While a dedicated spectrum for 3-iodo-4-chloro-1H-pyrazole is not publicly available, its features can be reliably predicted based on extensive studies of related halogenated pyrazoles.
-
¹H NMR Spectroscopy: The single proton on the pyrazole ring (H5) is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogen atoms. Comparative studies on 4-halogenated pyrazoles show a downfield shift of the ring protons with increasing halogen electronegativity, though other electronic effects can introduce complexity.[3]
-
¹³C NMR Spectroscopy: The carbon atoms C3, C4, and C5 will exhibit distinct resonances. The carbons directly attached to the halogens (C3 and C4) will be significantly influenced by their respective electronic effects.
-
Infrared (IR) Spectroscopy: The IR spectrum of pyrazoles is characterized by N-H and C-H stretching vibrations, typically in the 3500-2600 cm⁻¹ region.[3] The presence of strong intermolecular N-H···N hydrogen bonding in the solid state significantly broadens and shifts the N-H stretching band to lower frequencies.[3] For instance, in 4-halopyrazoles, N-H stretching bands are observed between 3180 and 3100 cm⁻¹.[3]
Solid-State Properties and Crystal Structure
The solid-state arrangement of pyrazole derivatives is often dictated by robust N-H···N hydrogen bonding. Studies on the crystal structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole reveal that they are isostructural, forming trimeric hydrogen-bonded motifs.[3] In contrast, 4-fluoro- and 4-iodo-1H-pyrazole form catemeric (chain-like) structures.[3] It is plausible that 3-iodo-4-chloro-1H-pyrazole would also exhibit strong hydrogen bonding, leading to a high melting point, characteristic of a stable crystalline solid. For comparison, 4-iodopyrazole has a melting point of 108-110 °C.[4]
Applications in Research and Development
The primary application of 3-iodo-4-chloro-1H-pyrazole is as a versatile intermediate in organic synthesis.[1] Its well-defined and differential reactivity makes it an ideal starting material for building complex molecular architectures.
-
Medicinal Chemistry: The pyrazole scaffold is a known pharmacophore present in drugs with anti-inflammatory and anticancer properties.[5] The ability to selectively introduce different substituents at the C4 and C3 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The halogen substituents themselves can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1]
-
Materials Science: Substituted pyrazoles can serve as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical or catalytic properties.
Conceptual Experimental Protocol: Selective Sonogashira Coupling
This protocol provides a representative methodology for the selective functionalization of the C4 position of a dihalogenated pyrazole, leveraging the higher reactivity of the C-I bond. This is based on standard conditions reported for similar substrates.[6]
Objective: To selectively couple a terminal alkyne at the C4 position of 3-iodo-4-chloro-1H-pyrazole.
Materials:
-
3-iodo-4-chloro-1H-pyrazole
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry reaction vessel, add 3-iodo-4-chloro-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05 eq). The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Anhydrous THF is added via syringe, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 65 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 4-alkynyl-3-chloro-1H-pyrazole.
Self-Validation: The success of the selective coupling can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show the incorporation of the alkynyl group and the retention of the C3-chloro substituent. Mass spectrometry will confirm the expected molecular weight of the product.
Conclusion
3-Iodo-4-chloro-1H-pyrazole is a high-value synthetic intermediate with significant potential in diverse areas of chemical research. Its key attribute lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization. This feature, combined with the proven biological relevance of the pyrazole scaffold, makes it a powerful tool for the synthesis of novel compounds in medicinal chemistry and beyond. A thorough understanding of its physicochemical properties, reactivity, and handling is essential for unlocking its full synthetic potential.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-iodo-4-chloro-1H-pyrazole
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-iodo-4-chloro-1H-pyrazole, a halogenated heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] The unique structural features of this molecule, specifically the presence of both iodine and chlorine substituents, present distinct challenges and opportunities in its characterization by mass spectrometry. This document will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality mass spectra of this analyte, aimed at researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Polyhalogenated Heterocycles
Halogenated pyrazoles are a significant class of compounds with a wide range of biological activities.[1][2] The mass spectrometric analysis of such compounds is not merely a routine procedure for molecular weight determination; it is a nuanced investigation into their fragmentation behavior, influenced heavily by the nature and position of the halogen substituents.[3][4] The presence of chlorine, with its characteristic isotopic signature, and iodine, a heavy halogen prone to facile cleavage, makes 3-iodo-4-chloro-1H-pyrazole an illustrative case study.
The primary objectives of the mass spectrometric analysis of this compound are:
-
Unambiguous determination of the molecular weight.
-
Confirmation of the elemental composition through isotopic pattern analysis.
-
Elucidation of fragmentation pathways to support structural assignment.
This guide will focus on Electron Ionization (EI) mass spectrometry, a robust and widely used technique for the analysis of volatile and thermally stable small molecules.[5][6]
Experimental Design and Rationale
The successful mass spectrometric analysis of 3-iodo-4-chloro-1H-pyrazole hinges on a well-considered experimental design, from sample preparation to the selection of instrumental parameters.
Sample Preparation: Ensuring Analyte Integrity
Proper sample preparation is critical for obtaining reproducible and accurate mass spectra.[7] The goal is to introduce a pure and sufficiently concentrated sample into the mass spectrometer without introducing contaminants that could interfere with ionization or detection.[8]
Recommended Protocol:
-
Solvent Selection: Dissolve the 3-iodo-4-chloro-1H-pyrazole sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[9] The choice of solvent should be guided by the solubility of the analyte and its compatibility with the chosen inlet system (e.g., direct insertion probe or gas chromatography).
-
Concentration: Aim for an initial stock solution concentration of approximately 1 mg/mL.[9]
-
Dilution: For direct infusion or flow injection analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., methanol/water).[9] If using Gas Chromatography-Mass Spectrometry (GC-MS), the concentration will be dependent on the sensitivity of the instrument and the injection volume.
-
Filtration: If any particulate matter is observed, the sample should be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.[9]
-
Purity: Ensure the sample is free from non-volatile salts or buffers, which are incompatible with EI-MS and can contaminate the ion source.[9]
Causality: The use of volatile solvents ensures efficient sample vaporization in the ion source.[10] Appropriate dilution prevents detector saturation and space-charging effects in the ion source, leading to better spectral quality. The removal of non-volatile materials is crucial to maintain instrument performance and prevent the need for frequent source cleaning.
Instrumentation and Ionization
Electron Ionization (EI) is the preferred method for this class of compounds due to its ability to generate characteristic and reproducible fragmentation patterns, creating a "fingerprint" of the molecule.[6]
Typical EI-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Energy | 70 eV | This standard energy provides sufficient energy to cause ionization and extensive, reproducible fragmentation, allowing for comparison with spectral libraries. |
| Source Temperature | 150-250 °C | The temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.[10] |
| Trap Current | 50-200 µA | This parameter controls the number of electrons emitted from the filament and influences the overall ion signal intensity. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole analyzer offers robust performance for routine analysis, while a TOF analyzer provides high mass accuracy for elemental composition determination.[11] |
Experimental Workflow Diagram:
Caption: Workflow for the mass spectrometric analysis of 3-iodo-4-chloro-1H-pyrazole.
Interpretation of the Mass Spectrum
The mass spectrum of 3-iodo-4-chloro-1H-pyrazole is expected to exhibit several key features that provide a wealth of structural information.
The Molecular Ion Peak (M+)
The molecular ion peak is the most critical piece of information, as it reveals the nominal molecular weight of the compound. For 3-iodo-4-chloro-1H-pyrazole (C₃H₂ClIN₂), the expected molecular ion will be a cluster of peaks due to the isotopic distribution of chlorine.
Isotopic Abundance:
-
Chlorine: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da.[12][13] This results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of roughly 3:1.[12][13][14]
-
Iodine: Iodine is monoisotopic (¹²⁷I).
-
Carbon: The presence of the ¹³C isotope (1.1% abundance) will contribute to small M+1 peaks.
Expected Molecular Ion Cluster:
| Ion | m/z (Nominal) | Relative Abundance |
| [C₃H₂³⁵ClIN₂]⁺ | 228 | 100% (M+) |
| [C₃H₂³⁷ClIN₂]⁺ | 230 | ~32% (M+2) |
The observation of this isotopic pattern is a strong confirmation of the presence of one chlorine atom in the molecule.[15][16]
Fragmentation Pathways
The fragmentation of halogenated pyrazoles under EI conditions is often predictable and provides valuable structural insights.[4] The fragmentation of 3-iodo-4-chloro-1H-pyrazole is expected to be dominated by the cleavage of the carbon-halogen bonds and fragmentation of the pyrazole ring.
Predicted Fragmentation Pathways:
-
Loss of Iodine Radical (I•): The C-I bond is weaker than the C-Cl bond, making the loss of an iodine radical a highly probable fragmentation pathway. This will result in a significant peak at m/z 101 (for the ³⁵Cl isotopologue) and m/z 103 (for the ³⁷Cl isotopologue).
-
Loss of Chlorine Radical (Cl•): While less favorable than the loss of iodine, the cleavage of the C-Cl bond can also occur, leading to a fragment ion at m/z 193.
-
Loss of HCN: A common fragmentation pathway for pyrazoles and other nitrogen-containing heterocycles is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[4] This can occur from the molecular ion or subsequent fragment ions.
-
Ring Cleavage: The pyrazole ring can undergo more complex fragmentation, leading to smaller charged species.
Fragmentation Diagram:
Caption: Predicted major fragmentation pathways for 3-iodo-4-chloro-1H-pyrazole under EI-MS.
Self-Validating Systems in Protocol Design
The trustworthiness of the analytical results is paramount. The described protocols incorporate self-validating checks:
-
Isotopic Pattern Matching: The experimentally observed isotopic cluster for the molecular ion and chlorine-containing fragments must match the theoretical distribution for a molecule containing one chlorine atom. A significant deviation would indicate the presence of impurities or an incorrect structural assignment.
-
Fragmentation Logic: The observed fragment ions should be explainable through logical and well-established fragmentation mechanisms for halogenated heterocyclic compounds. The presence of unexpected high-mass fragments may suggest sample contamination or thermal degradation in the ion source.
-
Blank Injections: Running a solvent blank before and after the sample analysis helps to identify any background ions or carryover from previous analyses, ensuring that the observed peaks are genuinely from the analyte.[9]
Conclusion
The mass spectrometric analysis of 3-iodo-4-chloro-1H-pyrazole provides a rich dataset for its structural characterization. By employing a systematic approach to sample preparation, selecting appropriate instrumental parameters for electron ionization, and carefully interpreting the resulting mass spectrum, researchers can confidently determine the molecular weight, confirm the elemental composition, and gain insights into the molecule's structure through its fragmentation patterns. The characteristic isotopic signature of chlorine serves as a powerful internal validation for the presence of this halogen, while the predictable fragmentation pathways offer further corroboration of the compound's identity. This guide provides a robust framework for obtaining high-quality and reliable mass spectrometric data for this and similar halogenated heterocyclic compounds, thereby supporting advancements in drug discovery and development.
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Technical Guide: X-ray Crystal Structure Determination of 3-iodo-4-chloro-1H-pyrazole
Executive Summary & Chemical Context[1][2][3][4][5]
The structural determination of 3-iodo-4-chloro-1H-pyrazole represents a distinct crystallographic challenge that sits at the intersection of heavy-atom phasing and supramolecular assembly. Unlike simple organic small molecules, this compound features a "halogen-dance" potential—a competition between the strong dipole of the C–Cl bond and the high polarizability/halogen-bonding capability of the C–I bond.
For drug development professionals, this structure is not merely an intermediate; it is a scaffold for fragment-based drug discovery (FBDD). The iodine atom at position 3 serves as a high-value handle for Suzuki or Sonogashira couplings, while the pyrazole N-H moiety acts as a critical hydrogen-bond donor/acceptor in kinase inhibitor binding pockets.
This guide details the end-to-end workflow for determining this structure, prioritizing the mitigation of absorption errors caused by iodine and the resolution of tautomeric disorder common in 1H-pyrazoles.
Phase I: Crystal Growth & Handling
The Solubility-Volatility Paradox
Halogenated pyrazoles often exhibit significant sublimation rates even at ambient temperatures due to weak dispersive forces in the lattice, counteracted only by hydrogen bonding.
-
Solvent Selection: The compound is likely soluble in DCM and alcohols but poorly soluble in non-polar alkanes.
-
Recommended Method: Slow Evaporation at reduced temperature (4°C) or Vapor Diffusion.
-
Solvent System: Dissolve in minimal Methanol (MeOH); diffuse into Water (H₂O) or Hexane.
-
Why: MeOH promotes H-bonding solvates which can stabilize the lattice, while water acts as a strong antisolvent to force precipitation.
-
Crystal Mounting Protocol
Critical Warning: Do not leave crystals exposed to air at room temperature for extended periods. Sublimation can degrade crystal quality (mosaicity) rapidly.
-
Mounting: Use Paratone-N oil (or equivalent cryo-protectant).
-
Loop: MiteGen MicroMounts are preferred over nylon loops to minimize background scatter, which is crucial when resolving the diffuse scattering sometimes caused by halogen disorder.
Phase II: Data Collection Strategy
Radiation Source Selection
The presence of Iodine (Z=53) dictates the strategy.
-
Copper (Cu Kα, 1.54 Å): High flux, but massive absorption (
will be high, likely >20 mm⁻¹). Avoid unless the crystal is <0.05 mm. -
Molybdenum (Mo Kα, 0.71 Å): The industry standard for iodinated compounds. The lower absorption coefficient reduces systematic errors in intensities.
Temperature Control
Mandatory: 100 K (Cryogenic Stream).
-
Causality: Low temperature freezes the rotation of the pyrazole ring (if pseudo-symmetric) and minimizes the thermal vibration (Uiso) of the heavy Iodine atom, preventing "smearing" of electron density that can obscure lighter atoms (N, C).
Data Redundancy
Collect a full sphere of data (redundancy > 4). High redundancy is required for the empirical absorption correction (SADABS/TWINABS) to effectively model the shape of the crystal and the path length of the X-rays through the highly absorbing Iodine.
Phase III: Structure Solution & Refinement
The Phasing Pathway
The heavy Iodine atom makes this structure a trivial candidate for Patterson Methods , though modern Dual-Space (Intrinsic Phasing) methods are faster.
Workflow Visualization: Structure Solution Pipeline
Figure 1: The crystallographic workflow emphasizing the critical absorption correction step required for iodinated compounds.
Step-by-Step Refinement Protocol (SHELXL)
-
Initial Solution (SHELXT): The Iodine and Chlorine atoms will appear as the highest electron density peaks (
-peaks). -
Assign Atom Types: Assign I1, Cl1, N1, N2. Carbon atoms will appear in the difference Fourier map after the first cycle.
-
Anisotropic Refinement:
-
Command: ANIS
-
Note: If the Iodine ellipsoid is "cigar-shaped" (prolate), it indicates insufficient absorption correction or disorder.
-
-
Hydrogen Placement (The Pyrazole Challenge):
-
Tautomerism: The H atom is on a Nitrogen. In the solid state, it is usually fixed on N1 or N2.
-
Method: Locate the H-atom in the difference map (
). -
Constraint: If disordered (50:50 occupancy), use EXYZ and EADP constraints to model the superposition. If ordered, refine with a riding model (AFIX 43 for aromatic NH).
-
Handling the "Heavy Atom Effect"
The scattering power of Iodine (
-
Solution: Verify the C–I bond length is ~2.08–2.10 Å. If it refines to < 2.00 Å, the Iodine position is likely slightly biased by absorption artifacts.
Structural Analysis: Interactions of Interest
Once refined, the value of this structure lies in its intermolecular contacts.
Halogen Bonding (XB)
Iodine is a classic halogen bond donor. Look for C–I···N or C–I···π interactions.
-
Geometric Criteria: The C–I···Y angle should be near 180° (linear). The distance should be less than the sum of the van der Waals radii (
Å). -
Significance: These interactions mimic the binding mode of inhibitors in protein active sites.
Hydrogen Bonding Motifs
Pyrazoles typically form one of two motifs:
-
Trimers: Three molecules form a cyclic ring via N–H···N bonds.[1][2]
-
Catemers: Infinite chains of N–H···N interactions.
-
Prediction: The bulky Iodine at position 3 and Chlorine at position 4 may sterically hinder trimer formation, favoring catemer chains or dimers.
Visualization: Interaction Logic
Figure 2: Potential intermolecular interaction pathways determining the crystal packing.
Data Presentation Standards
When publishing or reporting this structure, summarize the crystallographic data in a standard table format.
| Parameter | Description | Typical Value (Expected) |
| Formula | C₃H₂ClIN₂ | MW: 228.42 |
| Crystal System | Monoclinic or Orthorhombic | Common for halo-pyrazoles |
| Space Group | P2₁/c or Pnma | Centrosymmetric preferred |
| Z | 4 (Monoclinic) or 8 (Ortho) | Molecules per unit cell |
| Temperature | 100(2) K | Critical for I-atom stability |
| Radiation | Mo Kα ( | To minimize absorption |
| R₁ (all data) | Residual factor | Aim for < 0.05 (5%) |
| Goodness of Fit | GooF (S) | Target: 1.0–1.1 |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179.
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711–1713.
-
Spek, A. L. (2020). "CheckCIF validation ALERTS: what they mean and how to respond." Acta Crystallographica Section E, 76(1), 1–11.
Sources
Methodological & Application
Application Notes & Protocols: Regioselective Heck-Mizoroki Reaction of 3-iodo-4-chloro-1H-pyrazole
Abstract: The pyrazole moiety is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4][5][6] The ability to selectively functionalize the pyrazole scaffold is therefore of paramount importance. This document provides a detailed guide to the Heck-Mizoroki reaction, a powerful palladium-catalyzed cross-coupling method, for the regioselective C-C bond formation at the 3-position of 3-iodo-4-chloro-1H-pyrazole. We will delve into the mechanistic principles governing the reaction's selectivity, provide a robust, step-by-step experimental protocol, and discuss key parameters for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel pyrazole derivatives.
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole ring is a privileged scaffold in pharmaceutical sciences, present in a wide array of marketed drugs with applications ranging from anti-inflammatory to anticancer therapies.[3][4] The biological activity of these compounds is critically dependent on the substitution pattern around the heterocyclic core. Consequently, methods that allow for precise and predictable functionalization of pyrazole rings are highly sought after.
The Heck-Mizoroki reaction, a Nobel Prize-winning transformation, offers a versatile and efficient means of forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[7][8] When applied to di-halogenated substrates such as 3-iodo-4-chloro-1H-pyrazole, the reaction presents a unique opportunity for regioselective synthesis. The significant difference in the reactivity of the C-I and C-Cl bonds allows for the selective coupling at the C-3 position, leaving the C-4 chloro-substituent intact for potential subsequent transformations. This application note will provide the scientific rationale and a practical protocol to exploit this reactivity difference.
Mechanism and Rationale for Regioselectivity
The Heck-Mizoroki reaction proceeds through a catalytic cycle involving a palladium(0) species.[8][9] A comprehensive understanding of this cycle is crucial for predicting and controlling the reaction outcome.
The Catalytic Cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazole. This is the selectivity-determining step. The reactivity of aryl halides in this step generally follows the order: I > Br > OTf >> Cl.[10][11] The much lower bond dissociation energy of the C-I bond compared to the C-Cl bond dictates that the oxidative addition will occur exclusively at the 3-position of 3-iodo-4-chloro-1H-pyrazole.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the pyrazole-palladium bond.[9][11]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, along with the palladium, to form the final substituted alkene product and a palladium-hydride species.[9][11] This step typically proceeds with a syn-elimination mechanism.
-
Reductive Elimination/Catalyst Regeneration: A base is required to neutralize the hydrogen halide produced and regenerate the active Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.[8][10]
The pronounced difference in reactivity between the C-I and C-Cl bonds provides a robust and reliable basis for the regioselective functionalization of 3-iodo-4-chloro-1H-pyrazole.
Caption: Catalytic cycle of the regioselective Heck-Mizoroki reaction.
Experimental Protocol
This protocol describes a general procedure for the Heck-Mizoroki reaction of 3-iodo-4-chloro-1H-pyrazole with a generic alkene (e.g., styrene or an acrylate).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| 3-iodo-4-chloro-1H-pyrazole | >97% | Commercial | Starting material |
| Alkene (e.g., Styrene) | >99% | Commercial | Coupling partner |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst grade | Commercial | Palladium catalyst precursor |
| Triphenylphosphine (PPh3) | >99% | Commercial | Ligand |
| Triethylamine (Et3N) or K2CO3 | Anhydrous | Commercial | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Solvent |
| Ethyl acetate (EtOAc) | ACS grade | Commercial | Extraction solvent |
| Brine | Saturated aqueous | Lab prepared | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS grade | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | Chromatography stationary phase |
| Argon or Nitrogen Gas | High purity | Gas supplier | Inert atmosphere |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Caption: General experimental workflow for the Heck-Mizoroki reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-4-chloro-1H-pyrazole (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the alkene (1.2-1.5 equiv), anhydrous DMF (to make a ~0.1 M solution), and the base (e.g., triethylamine, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.01-0.05 equiv) and triphenylphosphine (0.02-0.10 equiv). Add a small amount of the reaction solvent (DMF) to dissolve or suspend the catalyst components.
-
Catalyst Addition: Add the catalyst mixture to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
Optimization and Troubleshooting
The success of the Heck-Mizoroki reaction can be sensitive to several parameters. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Parameter | Recommendation & Rationale | Troubleshooting Tips |
| Catalyst | Pd(OAc)2 is a common and effective precursor.[10] PdCl2(PPh3)2 or Pd(PPh3)4 can also be used. Catalyst loading is typically 1-5 mol %. | Low Conversion: Increase catalyst loading. Ensure the catalyst is not deactivated by oxygen. Side Reactions: Decrease catalyst loading. |
| Ligand | Monodentate phosphine ligands like PPh3 are standard.[10] The Pd:Ligand ratio is typically 1:2 to 1:4. The ligand stabilizes the Pd(0) species and influences reactivity. For some substrates, other ligands like P(o-tol)3 or bulky biarylphosphines might be beneficial.[12] | Low Conversion: Try a more electron-rich or bulkier ligand. Decomposition: Ensure the ligand is pure and not oxidized. |
| Base | Organic bases like triethylamine (Et3N) or inorganic bases like potassium carbonate (K2CO3) are commonly used.[13] The base is crucial for regenerating the Pd(0) catalyst.[8] The choice can affect reaction rate and side product formation. | Low Conversion: Try a stronger base or a different base class (e.g., switch from organic to inorganic). Ensure the base is anhydrous if the reaction is moisture-sensitive. |
| Solvent | Polar aprotic solvents like DMF, DMAc, or acetonitrile are generally effective as they can solvate the palladium complexes. | Poor Solubility: Choose a solvent that dissolves all reactants at the reaction temperature. Side Reactions: A different solvent may alter the reaction pathway or suppress side reactions. |
| Temperature | Typically ranges from 80-120 °C. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side product formation. | No Reaction: Increase the temperature in increments of 10 °C. Decomposition/Low Yield: Decrease the temperature. |
| N-H Protection | For some substrates, the acidic N-H proton of the pyrazole can interfere with the reaction. Protection of the pyrazole nitrogen with a suitable protecting group (e.g., Trityl, SEM) may be necessary to improve yields and prevent side reactions.[14] This should be evaluated on a case-by-case basis. | Complex Mixture/Low Yield: Consider N-protection. The choice of protecting group can be critical and may require some screening. Deprotection will be an additional step in the synthetic sequence. |
Conclusion
The Heck-Mizoroki reaction is a highly effective and reliable method for the regioselective C-3 alkenylation of 3-iodo-4-chloro-1H-pyrazole. The predictable selectivity, driven by the differential reactivity of the carbon-halogen bonds, makes it an invaluable tool in the synthesis of complex pyrazole derivatives for drug discovery and development. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently generate a diverse range of functionalized pyrazole building blocks, paving the way for the discovery of new therapeutic agents.
References
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- BYJU'S. Heck Reaction Mechanism.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles.
- National Institutes of Health. (2021, February 12).
- Wikipedia. Heck reaction.
- SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction.
- ResearchG
- National Institutes of Health. (2021).
- DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- MDPI. (2022).
- National Institutes of Health. (2023, August 4).
- Arabian Journal of Chemistry.
- ChemistryViews. (2025, January 21). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds.
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. youtube.com [youtube.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
role of 3-iodo-4-chloro-1H-pyrazole in the development of anti-cancer agents
[1]
References
-
BenchChem. 3-Chloro-4-iodo-1H-pyrazole: Properties and Applications. Retrieved from
-
Smolecule. Structure and Reactivity of Halogenated Pyrazoles. Retrieved from
-
ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
-
National Institutes of Health (NIH). Pyrazoles as anticancer agents: Recent advances. Retrieved from
Troubleshooting & Optimization
identifying and minimizing side products in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, with a focus on identifying and minimizing common and uncommon side products. Drawing from extensive field experience and the scientific literature, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrazole synthesis.
Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What is the primary cause and how can I control the regioselectivity?
A1: The formation of regioisomers is the most frequent challenge in the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] Regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the substituted hydrazine.[2] Several factors influence this outcome:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[2]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the regiochemical outcome. Under acidic conditions, the reaction mechanism is altered, which can lead to a different major regioisomer compared to neutral or basic conditions.[2][3]
For a deeper dive into controlling regioselectivity, please refer to our detailed Troubleshooting Guide: Managing Regioselectivity .
Q2: I am observing an unexpected side product with a different mass spectrum. What could it be?
A2: Besides regioisomers, other side products can form. One common possibility is a pyrazolone , which can arise from the reaction of a β-ketoester with a hydrazine.[4] Another possibility is an incomplete cyclization product, where the initial hydrazone has formed but has not cyclized to the pyrazole ring. The formation of these side products is highly dependent on the specific substrates and reaction conditions. For detailed identification and mitigation strategies, see our Troubleshooting Guide: Identifying Uncommon Side Products .
Q3: After my reaction, I'm finding it difficult to separate the desired pyrazole from its regioisomer. What are the best purification strategies?
A3: The separation of pyrazole regioisomers can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Column Chromatography: This is the most common method. Optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Sometimes, modifying the silica gel with a base like triethylamine can improve separation.
-
Crystallization: If the regioisomers have different crystallization properties, fractional crystallization can be an effective purification method.[5]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity products, although it is less scalable.
Our Protocol: Purification of Pyrazole Regioisomers provides a step-by-step guide to these techniques.
Q4: I suspect N-alkylation of my pyrazole product is occurring. How can I prevent this?
A4: N-alkylation can be a problematic side reaction, especially if alkylating agents are present or if the reaction is run at high temperatures for extended periods. To minimize N-alkylation:
-
Control Stoichiometry: Use a precise stoichiometry of your reactants to avoid excess alkylating agents.
-
Reaction Conditions: Optimize the reaction temperature and time to favor the desired pyrazole formation without promoting subsequent alkylation.
-
Protecting Groups: In some cases, using a protecting group on the pyrazole nitrogen that can be removed later might be a viable strategy.
For more detailed strategies, refer to the Troubleshooting Guide: Preventing N-Alkylation .
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your pyrazole synthesis experiments.
Troubleshooting Guide 1: Managing Regioselectivity in Knorr Pyrazole Synthesis
The formation of a mixture of regioisomers is a persistent challenge in the Knorr synthesis when employing unsymmetrical 1,3-dicarbonyls. This guide provides a systematic approach to controlling the regiochemical outcome of your reaction.
Understanding the Root Cause:
The regioselectivity is dictated by the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The relative reactivity of the carbonyls and the nitrogen atoms of the hydrazine determines the final product ratio.
Visualizing the Competing Pathways:
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Strategies for Minimizing Regioisomeric Mixtures:
1. Leveraging Steric and Electronic Effects:
-
Substrate Design: If possible, design your 1,3-dicarbonyl substrate with significantly different steric environments around the two carbonyl groups. A bulky substituent will effectively block the attack of the hydrazine at the adjacent carbonyl. Similarly, a strong electron-withdrawing group will activate one carbonyl over the other.
2. Optimizing Reaction Conditions:
The following table summarizes the impact of various reaction conditions on regioselectivity, providing a starting point for your optimization.
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Solvent | Fluorinated alcohols (e.g., TFE, HFIP) | Significant improvement in favor of one regioisomer.[6] | Fluorinated alcohols can form strong hydrogen bonds, influencing the transition state and favoring one reaction pathway.[6] |
| Aprotic polar solvents (e.g., DMF, DMAc) | Can enhance regioselectivity compared to protic solvents like ethanol. | The solvent polarity and its ability to solvate intermediates can influence the reaction pathway. | |
| pH | Acidic (e.g., acetic acid) | Can reverse or enhance regioselectivity compared to neutral/basic conditions.[2] | Protonation of the hydrazine can alter the relative nucleophilicity of its two nitrogen atoms, directing the initial attack.[2] |
| Basic | Favors attack by the more nucleophilic nitrogen of the hydrazine. | Deprotonation of the dicarbonyl can also influence the reaction pathway. | |
| Temperature | Lower temperature | May increase selectivity. | Lowering the temperature can favor the kinetically controlled product, which is often a single regioisomer. |
| Higher temperature | May decrease selectivity. | At higher temperatures, the reaction may approach thermodynamic equilibrium, leading to a mixture of isomers. |
Protocol: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is adapted from literature demonstrating improved regioselectivity.[6]
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion , remove the TFE under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
Troubleshooting Guide 2: Identifying and Minimizing Uncommon Side Products
While regioisomers are the most common issue, other side products can complicate your synthesis and purification.
1. Pyrazolone Formation:
-
Identification: Pyrazolones are often formed when using β-ketoesters as the 1,3-dicarbonyl component.[4] They have a distinct mass and NMR spectrum compared to the desired pyrazole.
-
Mechanism: The reaction proceeds through a similar initial condensation, but the final cyclization involves the ester group.
-
Minimization:
-
Choice of Substrate: If possible, avoid β-ketoesters if the corresponding pyrazole is the desired product.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged heating can favor pyrazolone formation.
-
2. Incomplete Cyclization:
-
Identification: The primary intermediate is a hydrazone, which can sometimes be isolated. This can be identified by NMR and mass spectrometry.
-
Cause: Insufficient heating, incorrect pH, or steric hindrance can prevent the final cyclization step.
-
Minimization:
-
Increase Temperature: Gently increase the reaction temperature to promote cyclization.
-
Adjust pH: The addition of a catalytic amount of acid can facilitate the dehydration and cyclization step.[3]
-
Visualizing the Formation of Side Products:
Caption: Pathways leading to the desired pyrazole and common side products.
Troubleshooting Guide 3: Preventing N-Alkylation of the Pyrazole Product
N-alkylation of the newly formed pyrazole can occur if alkylating agents are present or generated in situ.
Strategies for Prevention:
-
Careful Choice of Reagents: Ensure that none of your starting materials or reagents can act as alkylating agents under the reaction conditions.
-
Solvent Selection: Avoid using alcoholic solvents at high temperatures for prolonged periods, as they can potentially act as alkylating agents.
-
Microwave-Assisted Synthesis: Using microwave irradiation under solvent-free conditions with a solid base like sodium hydrogen carbonate has been shown to be an efficient method for N-alkylation, but careful control is needed to avoid it as a side reaction.[7] When aiming for the NH-pyrazole, these conditions should be avoided.
-
Purification: If N-alkylation does occur, the alkylated product can often be separated from the desired NH-pyrazole by chromatography due to the difference in polarity.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Regioselectivity Control
This protocol provides a general framework that can be adapted to your specific substrates.
-
Reactant Preparation: Ensure your 1,3-dicarbonyl compound and substituted hydrazine are pure.
-
Solvent Selection: Based on the information in Troubleshooting Guide 1 , select an appropriate solvent. For enhanced regioselectivity, consider using 2,2,2-trifluoroethanol (TFE).[6]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0-1.2 eq) to the solution. If using an acid catalyst (e.g., a few drops of glacial acetic acid), it can be added at this stage.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: Purification of Pyrazole Regioisomers by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel of appropriate mesh size. The amount of silica will depend on the scale of your reaction.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the separated regioisomers.
-
Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Characterization of Regioisomers:
The unambiguous identification of regioisomers is crucial. 2D NMR techniques such as NOESY and HMBC are powerful tools for this purpose.[8] In a NOESY spectrum, spatial proximity between protons on the substituent of the hydrazine and protons on the pyrazole ring can confirm the regiochemistry.[8]
IV. References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. RSC Publishing. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Process for the purification of pyrazoles. Google Patents.
-
A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]
-
Isomer-Driven Pyrazole Frameworks: Structural and Zwitterionic Insights for Advanced Energetics. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis. Unknown Source. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. NIH. [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]
-
Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Method for purifying pyrazoles. Google Patents.
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. MDPI. [Link]
-
Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
investigating the stability of 3-iodo-4-chloro-1H-pyrazole under various reaction conditions
Topic: Stability & Reactivity of 3-iodo-4-chloro-1H-pyrazole Document ID: TS-PYR-3I4Cl-001 Version: 2.4 (Current)
Introduction: The "3-Iodo" Challenge
Welcome to the technical support center for 3-iodo-4-chloro-1H-pyrazole .
Warning: Do not confuse this substrate with its more common isomer, 3-chloro-4-iodo-1H-pyrazole. The position of the iodine atom (C3 vs. C4) fundamentally alters the stability profile.
-
C4-Iodine: Electronically stable, standard substrate for cross-coupling.
-
C3-Iodine (Your Molecule): Electronically labile. The C3 position is adjacent to the pyrazole nitrogen, making the C-I bond significantly more susceptible to protodeiodination (reduction) and halogen scrambling during metalation.
This guide addresses the specific instability modes of the C3-iodo motif and provides validated protocols to mitigate them.
Module A: Storage & Integrity (Pre-Reaction)
Q1: My compound has turned from off-white to yellow/brown. Is it still usable?
Status: Degraded (Likely)
Root Cause: Photolytic homolysis of the C3-I bond.
The C3-I bond in pyrazoles is weaker than the C4-Cl bond. Exposure to UV or ambient light causes homolytic cleavage, releasing iodine radicals (
Troubleshooting Protocol:
-
Dissolve: Dissolve a small sample in
. -
Check NMR: Look for a singlet at
ppm (indicative of C3-H, i.e., protodeiodination product 4-chloro-1H-pyrazole). -
Purification: If degradation is <5%, wash with 10% aqueous
(sodium thiosulfate) to remove free iodine, then recrystallize from Hexane/EtOAc.
Storage Standard:
-
Temperature: -20°C (Critical).
-
Atmosphere: Argon/Nitrogen (Hygroscopic nature of NH accelerates decomposition).
-
Container: Amber glass (Strict light exclusion).
Module B: Cross-Coupling Stability (Suzuki/Sonogashira)
Q2: I am attempting a Suzuki coupling at C3, but I am recovering 4-chloro-1H-pyrazole (deiodinated product). Why?
Issue: Protodeiodination (Reduction)
Mechanism: The oxidative addition of Pd into the C3-I bond forms a Pd(II) intermediate. In the presence of protic solvents (water, alcohols) or bases that can act as H-sources (or via
The "3-Position" Factor: The nitrogen lone pair at N2 can coordinate to the Palladium, stabilizing a transition state that favors reduction over the sluggish transmetalation at the sterically crowded C3 position.
Corrective Workflow:
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Solvent | MeOH, EtOH, aqueous mixtures | Anhydrous DMF, Dioxane, or Toluene |
| Base | ||
| Catalyst | ||
| Temperature | Reflux (>80°C) | Mild Heating (40-60°C) |
Q3: Can I couple the Chlorine (C4) before the Iodine (C3)?
Answer: No.
The bond dissociation energy (BDE) of C3-I is significantly lower than C4-Cl. Palladium will exclusively insert into the C-I bond first. To functionalize C4 while keeping C3-I intact, you must use Lithium-Halogen Exchange (see Module C) or perform the C3 coupling first, then use harsher conditions (Bulky phosphine ligands like
Module C: Metalation & Lithiation Risks
Q4: I treated the substrate with n-BuLi at -78°C to quench with an electrophile, but I got a mixture of regioisomers. What happened?
Issue: The "Halogen Dance" (Base-Catalyzed Halogen Migration) Mechanism: Upon lithiation of the C3-I bond, the resulting C3-Li species is unstable. If the temperature rises even slightly above -78°C, the lithium can migrate to the C5 position (thermodynamically more stable) or cause the iodine to migrate to C5 while the lithium moves to C4.
Critical Requirement: N-Protection is Mandatory.
You cannot lithiate 3-iodo-4-chloro-1H-pyrazole directly because the N-H proton (
Visualization of the Stability Pathway:
Figure 1: Critical workflow for lithiation. Failure to maintain kinetic control (-78°C) leads to irreversible halogen scrambling.
Module D: N-Alkylation Regioselectivity
Q5: When I alkylate the nitrogen, which isomer do I get? 3-iodo or 5-iodo?
The Trap: Tautomeric Ambiguity. In solution, the proton shuttles between N1 and N2.
-
Tautomer A: H on N1
Iodine is at C3. -
Tautomer B: H on N2
Iodine is at C5.
Reaction Outcome:
When you add an alkyl halide (
-
The base deprotonates the pyrazole to form a pyrazolide anion.
-
The electrophile (
) attacks the nitrogen that is least sterically hindered . -
Result: The alkyl group prefers the nitrogen adjacent to the C5-H (small) rather than the C3-I (large).
-
Naming Change: Once alkylated at the "C5 side", IUPAC renumbers the ring so the alkyl nitrogen is N1. The Iodine ends up at Position 5 .
Summary Table: Controlling Regiochemistry
| Desired Product | Reactants | Mechanism | Selectivity |
| 1-alkyl-4-chloro-5-iodo | Base + Alkyl Halide | Major Product (>90%) | |
| 1-alkyl-4-chloro-3-iodo | Mitsunobu (ROH + DEAD) | Electronic/Steric | Minor Product (Difficult to access directly) |
| 1-alkyl-4-chloro-3-iodo | Hydrazine + Diketone | De Novo Synthesis | 100% (Best Route) |
Technical Tip: If you absolutely need the 1-alkyl-3-iodo isomer, do not alkylate the parent pyrazole. Instead, synthesize it from a hydrazine (
References & Grounding
-
Crystal Structure & Tautomerism:
-
Foces-Foces, C., et al. (1999).[1] Crystal structure of 4-bromo-1H-pyrazole and comparison with 4-chloro analogue. (Establishes the H-bonding and tautomeric baseline for 4-halo-pyrazoles).
-
Source:
-
-
Cross-Coupling Methodologies:
-
Regioselectivity of Pyrazole Alkylation:
-
Lithium-Halogen Exchange Dynamics:
For further assistance, please contact the Heterocyclic Chemistry Specialist Team at [Support Email Placeholder].
Sources
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. Buy 3-Chloro-1-ethyl-4-iodo-1H-pyrazole [smolecule.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
troubleshooting regioselectivity issues in the functionalization of di-halogenated pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address regioselectivity challenges during the functionalization of di-halogenated pyrazoles. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide validated protocols to enhance your research.
Troubleshooting Guide: Navigating Regioselectivity Issues
This section addresses specific problems you may encounter during the functionalization of di-halogenated pyrazoles.
Question 1: My Suzuki-Miyaura coupling on a 3,5-dihalopyrazole is giving me a mixture of mono-arylated products at both C3 and C5 positions. How can I achieve selective mono-functionalization at the C5 position?
Answer:
Achieving regioselectivity in the mono-functionalization of 3,5-dihalopyrazoles is a common challenge. The electronic and steric environments of the C3 and C5 positions are often quite similar. However, subtle differences can be exploited to favor reaction at one site over the other.
Underlying Principles:
The regioselectivity of Suzuki-Miyaura coupling on di-halogenated pyrazoles is influenced by several factors:
-
Nature of the Halogen: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. This means that in a di-halogenated pyrazole with different halogens (e.g., 3-bromo-5-chloropyrazole), the oxidative addition of the palladium catalyst will preferentially occur at the more reactive C-Br bond.
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the N1 position or adjacent to one of the halogens, can sterically hinder the approach of the palladium catalyst, directing the reaction to the less hindered halogen.[1][2][3]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can influence the electron density at the carbon-halogen bonds, affecting the rate of oxidative addition.[1][3][4]
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. Bulky and electron-rich ligands can enhance the reactivity of the catalyst and influence its steric profile, thereby improving regioselectivity.[5][6]
Troubleshooting Workflow:
Here is a step-by-step approach to favor mono-arylation at the C5 position:
Step 1: Analyze Your Substrate
-
Halogen Identity: If you are using a 3,5-dibromo or 3,5-dichloropyrazole, the intrinsic reactivity of the halogens is identical. If you have a mixed di-halogenated pyrazole (e.g., 3-bromo-5-chloropyrazole), the reaction should preferentially occur at the C3-Br bond. To target C5, you would ideally start with a substrate where the C5 halogen is more reactive (e.g., 3-chloro-5-bromopyrazole).
-
N1-Substitution: An unsubstituted N1 position can lead to deprotonation and potential coordination with the catalyst, affecting selectivity. The presence of a bulky N1-substituent can be a powerful tool to direct the reaction.
Step 2: Optimize Reaction Conditions
| Parameter | Recommendation for C5 Selectivity | Rationale |
| N1-Protecting Group | Introduce a bulky protecting group at the N1 position (e.g., trityl, Boc, or a bulky aryl group). | The bulky group will sterically shield the C3 position more effectively than the C5 position, directing the catalyst to C5. |
| Catalyst/Ligand | Use a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or tBuXPhos with a suitable palladium precatalyst (e.g., XPhos Pd G2, G3, or G4).[7] | Bulky ligands increase the steric demand of the catalyst, making it more sensitive to the steric environment of the substrate. |
| Base | Use a weaker base like K3PO4 or Cs2CO3. | Stronger bases can sometimes lead to side reactions or catalyst decomposition, reducing selectivity. |
| Temperature | Lower the reaction temperature. | Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can often enhance selectivity by favoring the kinetically preferred product. |
Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling at C5
-
N1-Protection (if necessary): If your pyrazole is N-unsubstituted, protect the N1 position with a bulky group like trityl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DCM).
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the N1-protected 3,5-dihalopyrazole (1.0 eq), the desired boronic acid or ester (1.1 eq), the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) and the base (e.g., K3PO4, 2-3 eq).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (start with room temperature and gradually increase if no reaction is observed) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water, extract with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Question 2: I am attempting a Buchwald-Hartwig amination on a 4,5-dihalopyrazole, but I am getting a mixture of products and some starting material decomposition. How can I improve the regioselectivity and yield for amination at the C4 position?
Answer:
Regioselectivity in Buchwald-Hartwig amination of di-halogenated pyrazoles can be challenging due to the potential for catalyst inhibition by the nitrogen-rich heterocycle and the similar reactivity of the C-X bonds.[8]
Underlying Principles:
-
Catalyst Inhibition: The lone pairs on the pyrazole nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.
-
Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig aminations to promote reductive elimination and prevent catalyst decomposition.[9] Bulky, electron-rich biaryl phosphine ligands are often effective.
-
Substrate Reactivity: The electronic nature of the pyrazole ring and the identity of the halogens will influence the ease of oxidative addition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Recommendations:
-
N1-Protection: Protecting the N1 position of the pyrazole is often the first and most critical step. A trityl group can be particularly effective for C4-amination.[9]
-
Ligand Selection: For Buchwald-Hartwig reactions on pyrazoles, ligands like tBuDavePhos have shown good performance.[9][10] These ligands promote the crucial reductive elimination step and can help overcome catalyst inhibition.
-
Catalyst Precursor: Using a pre-formed palladium complex (precatalyst) can lead to more reproducible results than generating the active catalyst in situ.
-
Base and Solvent: A strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required. Anhydrous, non-protic solvents like toluene or dioxane are preferred.
Experimental Protocol: Selective C4-Amination
-
N1-Protection: Protect the 4,5-dihalopyrazole with trityl chloride.
-
Reaction Setup: In a glovebox, combine the N1-trityl-4,5-dihalopyrazole (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd(dba)2, 2-5 mol%), the ligand (e.g., tBuDavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with saturated aqueous NH4Cl, extract with an organic solvent, and purify by column chromatography.
-
Deprotection: The trityl group can be removed under acidic conditions (e.g., TFA in DCM) if the final product requires a free N-H.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens in cross-coupling reactions on a pyrazole ring?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is due to the decreasing bond dissociation energy of the C-X bond, which facilitates the rate-determining oxidative addition step.[11]
Q2: How do directing groups influence regioselectivity in C-H functionalization of di-halogenated pyrazoles?
Directing groups are functionalities that can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and promoting its activation.[12][13] For pyrazoles, a substituent at the N1 position can act as a directing group. For example, a picolinamide or a similar N-containing group at N1 can direct functionalization to the C5 position.[14]
Q3: Can I achieve orthogonal functionalization of a di-halogenated pyrazole?
Yes, orthogonal functionalization, where each halogen is reacted sequentially and selectively, is possible.[15] This is typically achieved by using a di-halogenated pyrazole with two different halogens (e.g., 3-bromo-5-iodopyrazole). The more reactive halogen (iodine) can be functionalized first under milder conditions, followed by the functionalization of the less reactive halogen (bromine) under more forcing conditions.
Q4: What role does the solvent play in controlling regioselectivity?
The solvent can influence the solubility of the reactants and the catalyst, as well as the stability of intermediates in the catalytic cycle. In some cases, the choice of solvent can have a significant impact on regioselectivity.[5] For instance, polar aprotic solvents like DMF or NMP can sometimes alter the selectivity compared to nonpolar solvents like toluene or dioxane.
Q5: Are there any non-palladium-based methods for the selective functionalization of di-halogenated pyrazoles?
While palladium catalysis is the most common approach, other transition metals like copper and nickel can also be used for cross-coupling reactions. Copper-catalyzed reactions, for example, can sometimes offer different regioselectivity compared to palladium-catalyzed reactions, particularly in C-N and C-O bond formations.[9]
Data Summary Table
Relative Reactivity of C-X Bonds in Cross-Coupling
| Halogen at Pyrazole Ring | Relative Reactivity | Typical Reaction Conditions |
| Iodo (I) | Highest | Milder conditions (e.g., lower temperature, weaker base) |
| Bromo (Br) | Intermediate | Moderate conditions |
| Chloro (Cl) | Lowest | More forcing conditions (e.g., higher temperature, stronger base, specialized ligands) |
Key Mechanistic Diagrams
Caption: Generalized Suzuki-Miyaura catalytic cycle.[16]
Caption: Simplified Buchwald-Hartwig amination cycle.[17][18]
References
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity and proposed mechanism for the cyclization reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
PMC. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Erasmus University Rotterdam. (n.d.). Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. Retrieved from [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. Retrieved from [Link]
-
PubMed Central. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PMC - PubMed Central. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). List of organic reactions. Retrieved from [Link]
Sources
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- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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managing steric hindrance effects in reactions with 3-iodo-4-chloro-1H-pyrazole
Ticket Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Managing Steric & Electronic Conflicts in 3,4-Dihalopyrazoles
Introduction: The "Crowded Scaffold" Challenge
You are likely working with 3-iodo-4-chloro-1H-pyrazole as a core scaffold for kinase inhibitors or agrochemicals. This molecule offers a powerful "orthogonal functionalization" strategy: the C3-iodine is highly reactive for cross-coupling, while the C4-chlorine remains latent for later stages.
However, this scaffold presents a Steric-Electronic Paradox :
-
Electronic Activation: The electron-withdrawing chlorine at C4 makes the C3-iodine bond more electrophilic, theoretically accelerating oxidative addition.
-
Steric Obstruction: The same chlorine atom (Van der Waals radius ~1.75 Å) sits physically adjacent to the iodine, creating an "ortho-blockade" that hinders the approach of bulky palladium catalysts and boronic acids.
This guide provides troubleshooting protocols to navigate these conflicting forces.
Module 1: Regioselective N-Functionalization
User Issue: "I am getting a mixture of N1 and N2 isomers during alkylation, or I cannot predict which isomer is forming."
The Steric Diagnostic
In 3,4-disubstituted pyrazoles, regioselectivity is governed by the steric clash between the incoming electrophile (R-X) and the substituents at C3 and C5.
-
C3 Substituent: Iodine (Large, ~1.98 Å radius).
-
C5 Substituent: Hydrogen (Small).
Thermodynamic Rule: Alkylation prefers the nitrogen distal to the largest group to minimize steric strain. Therefore, N1-alkylation (adjacent to C5-H) is heavily favored over N2-alkylation (adjacent to C3-I).
Resolution Protocol: Ensuring N1 Selectivity
To maximize N1 selectivity (>95:5), use conditions that allow thermodynamic equilibration.
Recommended Protocol (Standard Alkylation):
-
Solvent: DMF or CH₃CN (Polar aprotic promotes Sɴ2).
-
Base: Cs₂CO₃ (Cesium effect stabilizes the transition state).
-
Temperature: 60–80°C. (Higher heat helps overcome the kinetic barrier to the thermodynamic product).
| Variable | Recommendation | Mechanism |
| Base | Cs₂CO₃ (2.0 equiv) | Larger cation helps solubility; moderate basicity prevents degradation. |
| Solvent | DMF | High dielectric constant dissociates the pyrazolate anion, increasing reactivity. |
| Electrophile | Alkyl Halides | Primary halides give best N1 selectivity. Secondary halides may require higher heat. |
Critical Warning: If you use Mitsunobu conditions (DIAD/PPh₃), the reaction is often kinetically controlled and may yield higher amounts of the sterically congested N2 isomer depending on the alcohol used.
Module 2: C-C Bond Formation (The "Stalled" Suzuki)
User Issue: "My Suzuki coupling at the C3-Iodine stalls at 40% conversion, or I see de-iodination (hydrodehalogenation) instead of coupling."
Root Cause Analysis
The C4-Chlorine creates a "picket fence" effect. Standard catalysts like Pd(PPh₃)₄ have a cone angle (~145°) that is often too small to force the active species into the crowded C3-I bond, or the ligand is not electron-rich enough to facilitate oxidative addition against the steric bulk.
If the cycle stalls, the Pd(II) intermediate waits too long for transmetallation. It eventually grabs a hydride (from solvent or base), leading to hydrodehalogenation (replacement of I with H).
Resolution Protocol: The "Bulky-Rich" Ligand System
Switch to dialkylbiarylphosphine ligands (Buchwald ligands) or NHC ligands. These are electron-rich (fast oxidative addition) and bulky (protect the active species).
The "Gold Standard" Protocol:
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos or SPhos (1:2 ratio).
-
Why: SPhos is specifically designed to handle ortho-substitution.
-
-
Alternative: Pd-PEPPSI-IPr (highly stable NHC precatalyst).
-
Base: K₃PO₄ (anhydrous) or K₂CO₃. Avoid strong alkoxides if the substrate is sensitive.
-
Solvent: 1,4-Dioxane/Water (4:1). The water is crucial for the boronic acid activation.
Experimental Workflow (Suzuki Coupling)
-
Charge: Pyrazole substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv) in a microwave vial.
-
Purge: Evacuate and backfill with Argon (x3). Oxygen is the enemy of active ligands.
-
Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M concentration).
-
Energy: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Filter through Celite to remove Pd black.
Module 3: Visualization & Logic Mapping
The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the steric checkpoints.
Caption: Workflow for navigating steric bottlenecks. Green paths indicate optimized protocols for hindered substrates.
Module 4: FAQ & Troubleshooting
Q1: Can I remove the C4-Chlorine after coupling the Iodine? A: Yes. This is a common strategy. After the Suzuki coupling at C3, the C4-Cl can be removed via catalytic hydrogenation (Pd/C, H₂, MeOH) or using ammonium formate as a hydrogen source. However, do this after the C3 coupling, as the C-I bond is far more reactive.
Q2: Why is my reaction turning black immediately? A: "Palladium Black" formation indicates the catalyst is decomposing before it enters the catalytic cycle. This usually means your ligand is not stabilizing the Pd(0) species effectively against the heat.
-
Fix: Increase Ligand:Pd ratio to 2:1 or 3:1.
-
Fix: Switch to a precatalyst like Pd(dppf)Cl₂ or Pd-PEPPSI , which are more thermally stable.
Q3: Can I perform Buchwald-Hartwig amination at C3? A: Yes, but it is difficult due to the adjacent Chlorine.
-
Recommendation: Use BrettPhos or RuPhos precatalysts. These ligands are massive and create a protective pocket that facilitates the reductive elimination of the amine, which is the rate-limiting step in hindered aminations.
References
-
Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Fluoroalkylpyrazoles." Journal of Organic Chemistry, 2008. (Validates steric influence on N-alkylation).
-
Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Accounts of Chemical Research, 2008. (Establishes SPhos/XPhos utility).
-
PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry - A European Journal, 2006. (Alternative catalyst for hindered substrates).
- Halogenated Pyrazole Reactivity: Goossen, L. J., et al. "Regioselective Functionalization of Pyrazoles." Chemical Society Reviews, 2013. (General review of pyrazole orthogonality).
Technical Support Center: Challenges and Solutions for the Scale-Up Production of 3-iodo-4-chloro-1H-pyrazole
Welcome to the technical support center dedicated to the robust scale-up of 3-iodo-4-chloro-1H-pyrazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable synthetic building block from the laboratory bench to pilot or manufacturing scale. Pyrazole-containing compounds are cornerstones in modern medicine, with over 50 synthetic drugs on the market targeting a wide range of diseases.[1] The successful and safe production of halogenated pyrazoles like 3-iodo-4-chloro-1H-pyrazole is critical for the synthesis of these complex pharmaceuticals.[2]
This document moves beyond simple protocols to explain the underlying chemical and engineering principles essential for a successful scale-up campaign. We will address common challenges, provide detailed troubleshooting guides, and offer field-proven solutions to ensure your process is safe, efficient, and reproducible.
Strategic Overview: A Plausible Synthetic Pathway for Scale-Up
The synthesis of 3-iodo-4-chloro-1H-pyrazole presents a significant regioselectivity challenge. Direct halogenation of the pyrazole core typically occurs at the electron-rich C4 position.[3][4] Attempting to iodinate 4-chloro-1H-pyrazole at the C3 position would likely be low-yielding and produce difficult-to-separate impurities.
A more robust and controllable strategy for scale-up involves building the substitution pattern through a directed synthesis. The recommended approach is a multi-step sequence starting from a precursor that allows for the unambiguous placement of the chloro and iodo substituents. A Sandmeyer-type reaction on a 3-aminopyrazole precursor is a classic and reliable method for this purpose.[5]
Caption: Proposed workflow for scalable synthesis.
Critical Scale-Up Considerations: From Milligrams to Kilograms
Scaling a chemical synthesis is not merely about using larger flasks and more reagents. The physical principles governing the reaction change dramatically, and what was trivial in the lab can become a major hazard at scale.
-
Thermal Hazard and Heat Management : This is the most critical aspect of scale-up. Many reactions, particularly diazotization and iodination, are exothermic.[6] As the reactor volume increases, the surface-area-to-volume ratio decreases cubically, drastically reducing the vessel's ability to dissipate heat.[7] An unmanaged exotherm can lead to a runaway reaction, causing pressure buildup, vessel failure, and release of hazardous materials.
-
Causality : The heat generated is proportional to the volume (mass) of reactants, while the heat removed is proportional to the surface area of the reactor. This fundamental mismatch is the primary driver of thermal risk on scale-up.
-
Solution : Always perform thermal screening using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) on your reaction mixture to determine the onset temperature of decomposition and the total heat of reaction.[6] This data is non-negotiable for safe scale-up. Ensure your pilot-plant reactor has an adequate cooling capacity and an emergency quenching plan is in place.
-
-
Mixing and Mass Transfer : Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration. This can trigger side reactions, generate impurities, and in the worst case, initiate a runaway reaction.
-
Causality : In the diazotization step, slow dispersion of the sodium nitrite solution can lead to localized excess, forming unstable diazonium species that can decompose violently.[8]
-
Solution : Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium. The rate of reagent addition must be tied to the mixing efficiency and the cooling capacity of the reactor. Never "dump" reagents in.
-
-
Gas Evolution and Pressure Control : The Sandmeyer reaction liberates nitrogen (N₂) gas.[5][8] While manageable in the lab, the volume of gas generated at the kilogram scale can be substantial, leading to dangerous pressure increases if not properly vented.
-
Causality : Rapid, uncontrolled decomposition of the diazonium intermediate can generate a large volume of N₂ gas very quickly.[8]
-
Solution : Use appropriately sized gas outlets and vent lines. Avoid using needles for gas outlet on a large scale as they can easily become blocked and lead to excessive pressure.[9][10] The reaction should be vented to a scrubber system to handle any corrosive acid vapors.
-
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.
Caption: Decision tree for common scale-up issues.
Q: My diazotization reaction is showing low conversion to the diazonium salt, even after adding the full equivalent of sodium nitrite. What's the problem?
A: This is a common issue often related to temperature or acid concentration.
-
Causality & Solution : The formation of the active nitrosating species (e.g., N₂O₃) is highly dependent on the acid concentration. Ensure your starting 3-amino-4-chloro-1H-pyrazole is fully protonated and dissolved before you begin the nitrite addition. Secondly, the diazonium salt can be unstable and decompose if the temperature rises above 5 °C.[8] Verify your internal temperature probe is accurate and that your cooling system is maintaining a constant, low temperature throughout the addition. Finally, your sodium nitrite could be old or hydrated; it's good practice to use a freshly opened bottle or to assay its purity.
Q: During the Sandmeyer (iodination) step, I'm forming a dark, tarry byproduct and my yield is poor. Why?
A: This often points to uncontrolled decomposition of the diazonium salt or side reactions with the iodide source.
-
Causality & Solution : The diazonium salt is a high-energy intermediate. Its addition to the potassium iodide solution must be slow and controlled, with vigorous mixing to ensure rapid reaction and heat dissipation. If the local concentration of the diazonium salt builds up before it can react with iodide, it may decompose via other pathways, often radical in nature, leading to tars. Ensure the internal temperature of the KI solution is also controlled. Some Sandmeyer reactions benefit from a copper catalyst (CuI) to facilitate the substitution; if you are not using one, this may be a necessary optimization step.
Q: My final product purity is low after crystallization. I'm seeing a persistent impurity by HPLC that co-crystallizes. How do I remove it?
A: This is a classic purification challenge at scale. The solution lies in understanding the impurity and manipulating the crystallization conditions.
-
Causality & Solution : First, you must identify the impurity. Is it a regioisomer? An unreacted starting material? A byproduct from a side reaction? Once identified, you can design a better purification. Simple re-crystallization may not be enough if the impurity has very similar properties to your product. Consider these options:
-
Solvent Screening : Systematically screen different solvent/anti-solvent systems. A table of solubility data for your product and the key impurity in various solvents is invaluable.
-
Acid/Base Swing : Pyrazoles are basic. You may be able to form a salt of your product with an acid, crystallize the salt to leave neutral impurities behind, and then neutralize to recover the purified free base.[11]
-
Reslurrying : Stirring the impure solid in a solvent where the product is sparingly soluble but the impurity is freely soluble can be a very effective purification method at scale.
-
Frequently Asked Questions (FAQs)
-
What are the primary safety hazards I should be concerned with? The top three hazards, in order, are: 1) Thermal runaway from the exothermic diazotization reaction.[6][7] 2) Rapid gas evolution causing over-pressurization of the reactor.[8] 3) Handling of corrosive materials (acids) and the toxic/lachrymatory nature of some halogenated intermediates. A thorough process safety review is mandatory before any scale-up operation.
-
What In-Process Controls (IPCs) are essential for this process? At minimum, you should have IPCs for:
-
Completion of Diazotization : Use of starch-iodide paper to test for the absence of nitrous acid is a classic but effective method. A more quantitative method would be a quenched HPLC analysis.
-
Completion of Iodination : Monitor the disappearance of the diazonium intermediate by HPLC.
-
Purity Check Post-Workup : An HPLC or GC analysis of the crude product before crystallization will tell you if the purification is likely to succeed and will inform the choice of solvent system.
-
-
Are there greener alternatives to consider for this synthesis? Yes, green chemistry principles should always be considered.
-
Solvents : While solvents like dichloromethane are effective, consider replacing them with more environmentally benign options where possible. For iodination, some methods have been developed in water, which acts as both a solvent and a heat sink.[12]
-
Reagents : The classic Sandmeyer reaction is robust but uses nitrite salts. Research into alternative diazotization reagents is ongoing. For iodination, using molecular iodine (I₂) with a suitable oxidant (like hydrogen peroxide) can be a greener alternative to other iodinating agents, as the only byproduct is water.[12]
-
Data & Protocols
Table 1: Comparison of Potential Iodination Reagents for Scale-Up
| Reagent System | Typical Conditions | Pros for Scale-Up | Cons for Scale-Up |
| NaNO₂, KI (Sandmeyer) | aq. HCl/H₂SO₄, <5 °C | Well-established, reliable, cost-effective reagents. | Thermally hazardous diazonium intermediate, N₂ gas evolution, potential for tars.[5][8] |
| N-Iodosuccinimide (NIS) | Acetonitrile or DCM, often with acid catalyst | Milder conditions, no gas evolution, easier handling. | Higher cost, succinimide byproduct must be removed. |
| Iodine (I₂) / Oxidant (e.g., H₂O₂) | Water or Acetonitrile | "Green" option with water as a byproduct, readily available reagents. | Can be slower, requires careful control of oxidant addition to prevent side reactions.[12] |
| Iodine Monochloride (ICl) | DCM, with a base (e.g., Li₂CO₃) | Highly reactive and efficient. | Very corrosive and moisture-sensitive, generates HCl byproduct.[13][14] |
Protocol: Pilot-Scale Synthesis of 3-iodo-4-chloro-1H-pyrazole via Sandmeyer Reaction (Illustrative Example)
Scale: 1.0 kg of 3-amino-4-chloro-1H-pyrazole
WARNING: This protocol is for illustrative purposes and must be adapted and fully risk-assessed by qualified personnel before execution. All operations must be conducted in a suitable, well-ventilated reactor with appropriate safety controls.
Step 1: Diazotization
-
Charge a 50 L glass-lined reactor with 10 L of water and 2.5 L of concentrated hydrochloric acid.
-
Cool the jacket to -5 °C. Begin agitation.
-
Slowly charge 1.0 kg of 3-amino-4-chloro-1H-pyrazole to the reactor, maintaining the internal temperature below 10 °C. Stir for 30 minutes to ensure complete dissolution and salt formation.
-
Cool the reaction mixture to an internal temperature of 0 °C to 5 °C.
-
In a separate vessel, dissolve 0.52 kg of sodium nitrite in 2.0 L of cold water.
-
Add the sodium nitrite solution to the reactor via a dosing pump over a period of 2-3 hours. CRITICAL: Maintain the internal temperature at all times between 0 °C and 5 °C. Monitor for any exotherm and be prepared to stop the addition immediately if the temperature rises above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for completion using an HPLC quench or starch-iodide paper.
Step 2: Sandmeyer Iodination
-
In a separate 50 L reactor, charge 1.2 kg of potassium iodide (KI) and 10 L of water. Stir to dissolve and cool to 5 °C.
-
Slowly transfer the cold diazonium salt solution from Step 1 into the KI solution over 2-3 hours. CRITICAL: Monitor for N₂ gas evolution and ensure the venting system is adequate. Maintain the internal temperature below 10 °C. An exotherm is expected.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until an IPC (HPLC) shows the disappearance of the intermediate.
Step 3: Work-up and Isolation
-
Add a solution of sodium thiosulfate (approx. 10% w/v) to the reactor until the dark color of excess iodine has dissipated.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 2 x 10 L).
-
Combine the organic layers, wash with brine (1 x 5 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
References
-
G. Jones, "Three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine," ResearchGate, 2015. [Online]. Available: [Link]
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J. Willmot, "Solving process safety and scale up," Laboratory News, 2020. [Online]. Available: [Link]
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Systag, "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way," Systag, 2023. [Online]. Available: [Link]
-
S. K. Guchhait et al., "Gram scale synthesis of substituted pyrazole," ResearchGate, 2018. [Online]. Available: [Link]
-
A. Šačkus et al., "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction," Arkat USA, 2014. [Online]. Available: [Link]
-
X. Deng and N. S. Mani, "A Three-Component Reaction of Aldehydes, Hydrazines, and β-Nitrostyrenes: A New Synthesis of 1,3,5-Trisubstituted Pyrazoles," Organic Syntheses, 2006. [Online]. Available: [Link]
-
R. G. Raptis et al., "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles," Molbank, 2023. [Online]. Available: [Link]
-
Z. Z. Zhang et al., "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions," Molecules, 2024. [Online]. Available: [Link]
-
A. Šačkus et al., "(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions," ResearchGate, 2016. [Online]. Available: [Link]
-
University of Illinois Division of Research Safety, "Scale-up Reactions," University of Illinois, 2019. [Online]. Available: [Link]
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R. T. L. T. V. St. Denis et al., "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent," The Journal of Organic Chemistry, 2021. [Online]. Available: [Link]
-
Y. Chen et al., "Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability," Molecules, 2023. [Online]. Available: [Link]
-
A. V. Sheshenev et al., "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines," The Journal of Organic Chemistry, 2021. [Online]. Available: [Link]
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K. L. Krueger et al., "Low-temperature crystal structure of 4-chloro-1H-pyrazole," Acta Crystallographica Section E, 2021. [Online]. Available: [Link]
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A. S. Shawali et al., "Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water," Journal of Heterocyclic Chemistry, 2002. [Online]. Available: [Link]
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A. V. Sheshenev et al., "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines," The Journal of Organic Chemistry, 2021. [Online]. Available: [Link]
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D. J. am Ende et al., "Managing Hazards for Scale Up of Chemical Manufacturing Processes," ACS Symposium Series, 2014. [Online]. Available: [Link]
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L. F. P. M. de Oliveira et al., "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes," Organic & Biomolecular Chemistry, 2021. [Online]. Available: [Link]
-
G. Kirar et al., "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods," ChemistrySelect, 2023. [Online]. Available: [Link]
-
S. G. O. Johansson et al., "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol," Molecules, 2023. [Online]. Available: [Link]
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Organic Chemistry Portal, "Pyrazole synthesis," Organic Chemistry Portal, 2024. [Online]. Available: [Link]
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-
Stanford Environmental Health & Safety, "Scale Up Safety," Stanford University, 2023. [Online]. Available: [Link]
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R. G. Raptis et al., "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison," ResearchGate, 2023. [Online]. Available: [Link]
-
T. Pradeep et al., "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets," The Journal of Organic Chemistry, 2023. [Online]. Available: [Link]
-
S. M. Al-Mousawi et al., "(PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines," ResearchGate, 2011. [Online]. Available: [Link]
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K. A. M. Ahmed et al., "Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates," Bioorganic Chemistry, 2021. [Online]. Available: [Link]
-
J. P. Waldo et al., "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles," The Journal of Organic Chemistry, 2008. [Online]. Available: [Link]
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J. Elguero et al., "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," Molecules, 2021. [Online]. Available: [Link]
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T. M. D. D. G. e Silva et al., "Structure and thermal stability of phosphorus-iodonium ylids," Beilstein Journal of Organic Chemistry, 2021. [Online]. Available: [Link]
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S. A. F. Rostom et al., "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs," European Journal of Medicinal Chemistry, 2003. [Online]. Available: [Link]
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X. Ran et al., "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies," RSC Medicinal Chemistry, 2022. [Online]. Available: [Link]
-
R. G. Raptis et al., "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison," MDPI, 2023. [Online]. Available: [Link]
-
S. A. F. Rostom et al., "(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs," ResearchGate, 2003. [Online]. Available: [Link]
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H. M. E. Hassaneen et al., "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines," Molecules, 2002. [Online]. Available: [Link]
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A. D. Patel et al., "(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review," ResearchGate, 2024. [Online]. Available: [Link]
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J. A. R. Salvador et al., "Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity," ACS Omega, 2022. [Online]. Available: [Link]
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V. A. Osyanin et al., "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene," Organic Letters, 2023. [Online]. Available: [Link]
-
J. He et al., "Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study," RSC Advances, 2023. [Online]. Available: [Link]
-
A. H. Tarikogullari Dogan et al., "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives," Turkish Journal of Pharmaceutical Sciences, 2025. [Online]. Available: [Link]
-
K. A. M. Ahmed et al., "Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors," Bioorganic Chemistry, 2022. [Online]. Available: [Link]
-
A. M. K. El-Shaari et al., "Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers," ACS Omega, 2024. [Online]. Available: [Link]
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Validation & Comparative
A Comparative Guide to the Kinetic Studies of Halogenation Reactions of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of halogen atoms onto the pyrazole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the selective halogenation of substituted pyrazoles is a critical transformation in the synthesis of novel drug candidates. Understanding the kinetics of these reactions is paramount for process optimization, ensuring regioselectivity, and enabling the efficient production of desired compounds. This guide provides a comparative analysis of the kinetic studies of halogenation reactions of substituted pyrazoles, focusing on commonly employed halogenating agents. We will delve into the underlying mechanistic principles, present comparative experimental data, and provide detailed protocols for conducting kinetic analyses.
Mechanistic Underpinnings of Pyrazole Halogenation
The halogenation of pyrazoles proceeds via an electrophilic aromatic substitution (EAS) mechanism. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is dictated by the electronic distribution within the ring. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most nucleophilic, leading to preferential substitution at this position.[1]
The general mechanism can be depicted as a two-step process:
-
Formation of the σ-complex (arenium ion): The π-electrons of the pyrazole ring attack the electrophilic halogen species (X⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This step is typically the rate-determining step of the reaction.
-
Deprotonation: A base in the reaction mixture removes a proton from the C4 position of the σ-complex, restoring the aromaticity of the pyrazole ring and yielding the 4-halopyrazole product.
Caption: Generalized mechanism for the electrophilic halogenation of a substituted pyrazole.
Comparative Analysis of Common Halogenating Agents
The choice of halogenating agent is critical and influences the reaction rate, selectivity, and overall efficiency. Here, we compare three commonly used reagents: N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and molecular iodine (I₂).
N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS)
NCS and NBS are versatile and easy-to-handle sources of electrophilic chlorine and bromine, respectively. They are widely used for the halogenation of a variety of aromatic and heteroaromatic compounds, including pyrazoles.[2] The reaction with N-halosuccinimides typically proceeds under mild conditions and often does not require a catalyst.[1]
The reactivity of N-halosuccinimides in electrophilic halogenations generally follows the order: NBS > NCS. This trend is attributed to the weaker N-Br bond in NBS compared to the N-Cl bond in NCS, making the bromine atom more readily available for electrophilic attack.
Molecular Iodine (I₂)
Molecular iodine is a less reactive halogenating agent than NCS and NBS. For the iodination of pyrazoles, an oxidizing agent, such as hydrogen peroxide, is often required to generate a more potent electrophilic iodine species in situ.[3] The use of I₂ in the presence of an oxidizing agent provides an effective method for the synthesis of 4-iodopyrazoles.[4]
Kinetic Studies: A Framework for Comparison
To objectively compare the performance of different halogenating agents, rigorous kinetic studies are essential. This involves systematically varying reaction parameters and monitoring the reaction progress over time.
Experimental Design: The "Why" Behind the Choices
A well-designed kinetic experiment allows for the determination of the reaction order, rate constant, and activation parameters. Key considerations include:
-
Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and stabilizing the transition state. Common solvents for pyrazole halogenation include chlorinated hydrocarbons (e.g., CCl₄) and water.[1]
-
Temperature: The reaction rate is highly dependent on temperature. Conducting experiments at various temperatures allows for the determination of the activation energy (Ea) and other thermodynamic parameters using the Arrhenius equation.
-
Concentration: The initial concentrations of the pyrazole substrate and the halogenating agent should be carefully controlled. Varying the concentration of each reactant allows for the determination of the reaction order with respect to each component.
Detailed Experimental Protocol: Kinetic Analysis using UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a powerful technique for monitoring the progress of a reaction by measuring the change in absorbance of a reactant or product over time.[5][6]
Objective: To determine the rate constant for the halogenation of a substituted pyrazole.
Materials:
-
Substituted pyrazole
-
Halogenating agent (NCS, NBS, or I₂/oxidant)
-
Spectrophotometric grade solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the substituted pyrazole and the halogenating agent of known concentrations in the chosen solvent.
-
Determination of λmax: Record the UV-Vis spectrum of the starting pyrazole and the expected 4-halopyrazole product to identify a wavelength (λmax) where there is a significant difference in absorbance between the two species.
-
Kinetic Run: a. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature. b. Pipette the required volume of the pyrazole stock solution into a quartz cuvette. c. Initiate the reaction by adding the halogenating agent stock solution to the cuvette, ensuring rapid mixing. d. Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
Data Analysis: a. Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). b. Plot the concentration of the pyrazole versus time. c. Determine the initial rate of the reaction from the initial slope of the concentration-time curve. d. Repeat the experiment with different initial concentrations of the reactants to determine the reaction order and the rate constant.
Caption: Workflow for a kinetic study of pyrazole halogenation using UV-Vis spectrophotometry.
Alternative Protocol: In Situ NMR Spectroscopy
In situ NMR spectroscopy is another powerful technique for monitoring reaction kinetics, providing detailed structural information about reactants, intermediates, and products in real-time.[7][8]
Objective: To monitor the concentrations of all species present during the halogenation of a substituted pyrazole.
Procedure:
-
Sample Preparation: Prepare a solution of the substituted pyrazole in a deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a reference (t=0).
-
Reaction Initiation: Add a known amount of the halogenating agent to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.
-
Time-Resolved Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product in each spectrum. The decrease in the integral of the starting material and the increase in the integral of the product are proportional to the change in their concentrations.
Comparative Performance Data
Table 1: Comparison of Halogenating Agents for the Synthesis of 4-Halopyrazoles
| Halogenating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NCS | 3-Aryl-1H-pyrazol-5-amine | DMSO | RT | 3 | Moderate to Excellent | [1] |
| NBS | 3-Aryl-1H-pyrazol-5-amine | DMSO | RT | 6 | Moderate to Excellent | [1] |
| I₂ / H₂O₂ | Pyrazole | H₂O | RT | <1 - 72 | 63 - 100 | [3] |
Note: The reaction conditions and substrates in this table are not identical, and therefore, the data should be interpreted as illustrative of typical procedures and outcomes rather than a direct kinetic comparison.
The Influence of Substituents on Reaction Rate
The electronic nature of the substituents on the pyrazole ring has a significant impact on the rate of halogenation.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the pyrazole ring, thereby activating it towards electrophilic attack. This results in an increased rate of halogenation.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and carbonyl groups decrease the electron density of the ring, deactivating it towards electrophilic attack and leading to a slower reaction rate.
The quantitative effect of substituents on the reaction rate can be evaluated using the Hammett equation :
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted pyrazole.
-
k₀ is the rate constant for the unsubstituted pyrazole.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
A negative value of ρ indicates that the reaction is favored by electron-donating groups, which is expected for electrophilic aromatic substitution.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 7. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.viu.ca [web.viu.ca]
A Senior Application Scientist's Guide to Palladium Catalysts for the Regioselective Suzuki Coupling of 3-Iodo-4-Chloro-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the construction of complex biaryl structures is paramount.[1] Pyrazole scaffolds, prevalent in numerous bioactive molecules, are frequently functionalized using this powerful palladium-catalyzed method.[2] This guide provides an in-depth comparison of various palladium catalysts for the selective Suzuki coupling of 3-iodo-4-chloro-1H-pyrazole, a versatile building block in drug discovery. We will delve into the mechanistic rationale behind catalyst selection, compare the performance of different catalytic systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Critical Challenge: Regioselectivity in Dihalogenated Pyrazoles
The primary challenge in the Suzuki coupling of 3-iodo-4-chloro-1H-pyrazole lies in achieving high regioselectivity. The pyrazole ring possesses two distinct halogen atoms, and selective functionalization of the C-I bond over the more robust C-Cl bond is crucial for predictable and efficient synthesis.[3] This selectivity is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order I > Br > Cl > F for oxidative addition to the palladium(0) catalyst.[3] Therefore, the judicious choice of the palladium catalyst and its associated ligands is critical to exploit this reactivity difference and ensure the desired coupling occurs exclusively at the 3-position.
Understanding the Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source and ligands significantly influences the efficiency of each step and, consequently, the overall outcome of the reaction.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Comparing Palladium Catalyst Systems for Regioselective Coupling
The choice of the palladium precatalyst and the accompanying ligands is the most critical factor in achieving a successful and selective Suzuki coupling of 3-iodo-4-chloro-1H-pyrazole. Below, we compare several commonly employed catalyst systems.
| Catalyst System | Ligand(s) | Key Advantages | Considerations | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-understood reactivity, effective for many aryl iodides.[4] | Can require higher temperatures; may not be optimal for challenging substrates. | 2-5[5] |
| Pd(OAc)₂ / SPhos | SPhos (a Buchwald ligand) | High activity, often at lower temperatures; excellent for heteroaryl couplings.[6] | Higher cost of ligand. | 0.5-2 |
| Pd₂(dba)₃ / XPhos | XPhos (a Buchwald ligand) | Broad substrate scope, highly active for challenging couplings, including those of aryl chlorides (though selectivity for iodide is expected here).[6] | Air-sensitive precatalyst; ligand cost. | 0.5-2 |
| PdCl₂(dppf) | dppf | Good performance with a range of substrates; stable catalyst complex. | May require optimization of reaction conditions. | 1-5 |
Rationale for Catalyst Selection:
For the selective coupling at the iodo position of 3-iodo-4-chloro-1H-pyrazole, a catalyst system that is highly active towards C-I bond activation but less reactive towards the C-Cl bond under the reaction conditions is ideal.
-
Pd(PPh₃)₄ : This is a reliable starting point due to its well-documented success with aryl iodides.[4] The relatively lower reactivity of this catalyst compared to more modern systems can be advantageous in preventing undesired reaction at the chloro position.
-
Buchwald Ligand Systems (SPhos, XPhos) : These electron-rich and bulky phosphine ligands are known to promote the oxidative addition step, even with less reactive aryl chlorides.[6] However, in the context of a dihalogenated substrate, their high reactivity can be harnessed to achieve high yields at the more reactive iodo position under milder conditions, further enhancing selectivity. Studies on dihaloazoles have shown that catalyst choice can control regioselectivity.[7][8]
-
PdCl₂(dppf) : The dppf ligand provides a good balance of steric bulk and electron-donating properties, making it a versatile choice for a variety of cross-coupling reactions.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of 3-iodo-4-chloro-1H-pyrazole. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific arylboronic acids.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is based on established procedures for the Suzuki coupling of iodo-pyrazoles.[5]
Caption: Figure 2: Experimental Workflow for Protocol 1.
Materials:
-
3-iodo-4-chloro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-iodo-4-chloro-1H-pyrazole, the arylboronic acid, and the base.
-
Add the solvent system (e.g., DME/H₂O).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-chloro-1H-pyrazole.
Protocol 2: Suzuki Coupling using a Buchwald Precatalyst
This protocol utilizes a more active catalyst system that may allow for lower reaction temperatures and shorter reaction times.
Materials:
-
3-iodo-4-chloro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G2 precatalyst (or a similar Buchwald precatalyst) (0.01-0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 3-iodo-4-chloro-1H-pyrazole, arylboronic acid, and K₃PO₄ to a reaction vessel.
-
Add the solvent.
-
Add the SPhos Pd G2 precatalyst.
-
Seal the vessel and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Conclusion
The selective Suzuki-Miyaura coupling of 3-iodo-4-chloro-1H-pyrazole is a highly achievable transformation with the appropriate choice of palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ offer a reliable and cost-effective option, more modern catalyst systems employing Buchwald ligands such as SPhos and XPhos can provide higher activity and broader substrate scope, often under milder conditions. The key to success lies in leveraging the inherent reactivity difference between the C-I and C-Cl bonds. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and selective syntheses of valuable 3-aryl-4-chloro-1H-pyrazole derivatives for applications in drug discovery and materials science.
References
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In-Vitro Biological Activity Evaluation of 3-Iodo-4-Chloro-1H-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of halogen substituents onto the pyrazole ring is a well-established strategy to modulate the physicochemical and biological properties of these derivatives, influencing factors such as lipophilicity, metabolic stability, and target binding affinity. While a significant body of research exists on various halogenated pyrazoles, the specific class of 3-iodo-4-chloro-1H-pyrazole derivatives remains a relatively unexplored frontier with considerable therapeutic potential. This guide provides a comprehensive framework for the in-vitro biological evaluation of these compounds, offering detailed experimental protocols and a comparative analysis of related halogenated pyrazoles to inform future research and drug discovery efforts.
The Rationale for Investigating 3-Iodo-4-Chloro-1H-Pyrazole Derivatives
The unique substitution pattern of a 3-iodo-4-chloro-1H-pyrazole scaffold presents an intriguing avenue for drug design. The presence of two distinct halogens at specific positions on the pyrazole ring offers opportunities for differentiated reactivity and interaction with biological targets. The chlorine atom at the 3-position and the iodine at the 4-position can influence the electronic distribution of the ring system and provide sites for further functionalization, making these compounds versatile building blocks in the synthesis of more complex molecules. Given the established anticancer and antimicrobial activities of other chlorinated and iodinated pyrazole analogues, it is hypothesized that 3-iodo-4-chloro-1H-pyrazole derivatives may exhibit potent and selective biological effects.
A Comparative Look at the Biological Activity of Halogenated Pyrazole Derivatives
While specific experimental data for 3-iodo-4-chloro-1H-pyrazole derivatives is limited in publicly available literature, an analysis of related halogenated pyrazoles provides valuable insights into their potential activities.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of various halogenated pyrazole derivatives against a range of cancer cell lines. For instance, certain pyrazole derivatives bearing a 4-bromophenyl group have shown promising anticancer activity against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar range.[1] The substitution pattern on the pyrazole ring significantly influences the cytotoxic potency. For example, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, specific substitutions led to potent activity against HCT116 (colon cancer) and MCF-7 cell lines, with IC50 values as low as 0.39 µM and 0.46 µM, respectively.[5]
Table 1: Comparative Anticancer Activity of Various Halogenated Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole with 4-bromophenyl group | MCF-7 | 5.8 | [1] |
| A549 | 8.0 | [1] | |
| HeLa | 9.8 | [1] | |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e) | HCT116 | 0.39 | [5] |
| MCF-7 | 0.46 | [5] | |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (1a) | A549 | 2.24 | [6] |
| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | NCI-H520 (lung) | 0.019 | [7] |
| SNU-16 (gastric) | 0.059 | [7] | |
| KATO III (gastric) | 0.073 | [7] |
Note: This table presents data for pyrazole derivatives with various halogen and other substitutions to provide a comparative context, not for the specific 3-iodo-4-chloro-1H-pyrazole scaffold due to the lack of available data.
Antimicrobial Activity
Halogenated pyrazoles have also been investigated for their potential as antimicrobial agents. Studies on novel pyrazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][6][8] For example, certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles have demonstrated in-vitro activity against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.[9] The minimum inhibitory concentration (MIC) is a key parameter in assessing antimicrobial efficacy, and various pyrazole derivatives have exhibited MIC values in the low microgram per milliliter (µg/mL) range against different microbial strains.[6]
Table 2: Comparative Antimicrobial Activity of Various Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-thiadiazine derivative (21a) | Bacteria (general) | 62.5–125 | [6] |
| Fungi (general) | 2.9–7.8 | [6] | |
| Pyrazole-benzimidazole hybrid (5a) | Staphylococcus aureus | 0.023 | [10] |
| Pyrazole-benzimidazole hybrid (5c) | Staphylococcus aureus | 0.023 | [10] |
Note: This table presents data for pyrazole derivatives with various substitutions to provide a comparative context, not for the specific 3-iodo-4-chloro-1H-pyrazole scaffold due to the lack of available data.
Experimental Protocols for In-Vitro Evaluation
To facilitate the investigation of 3-iodo-4-chloro-1H-pyrazole derivatives, this section provides detailed, step-by-step methodologies for key in-vitro assays.
In-Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-iodo-4-chloro-1H-pyrazole derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In-Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow of the broth microdilution assay for MIC determination.
-
Preparation of Compounds and Inoculum:
-
Prepare a stock solution of the 3-iodo-4-chloro-1H-pyrazole derivatives in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized microbial suspension.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) and Future Directions
The evaluation of a series of 3-iodo-4-chloro-1H-pyrazole derivatives with varying substitutions at other positions of the pyrazole ring will be crucial for establishing a structure-activity relationship (SAR). By systematically modifying the structure and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for potency and selectivity. For example, the nature and position of substituents on any attached aryl rings can significantly impact activity. This SAR data will be invaluable for the rational design of more potent and selective anticancer and antimicrobial agents based on the 3-iodo-4-chloro-1H-pyrazole scaffold.
Conclusion
While direct experimental evidence for the biological activity of 3-iodo-4-chloro-1H-pyrazole derivatives is currently scarce, the established therapeutic potential of other halogenated pyrazoles provides a strong rationale for their investigation. This guide offers a comprehensive framework for researchers to undertake such evaluations, providing detailed protocols for key in-vitro assays and a comparative analysis of related compounds. The systematic evaluation of this novel class of pyrazole derivatives holds the promise of identifying new lead compounds for the development of future anticancer and antimicrobial therapies.
References
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Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (2020). PubMed. [Link]
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Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. [Link]
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- Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant p
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). PubMed. [Link]
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- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
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Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Inhibitors
For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins.[1][2] Molecular docking has become an indispensable computational tool to predict, compare, and rationalize the binding of these inhibitors to their respective targets, thereby accelerating the drug discovery pipeline. This guide provides an in-depth, technically-grounded walkthrough of performing comparative docking studies, moving from foundational principles and protocol validation to practical case studies involving key enzyme families.
Part 1: The Imperative of a Self-Validating Docking Protocol
Before embarking on a comparative study of novel compounds, it is paramount to establish the credibility of your computational model. A docking protocol is not a one-size-fits-all solution; its accuracy is highly dependent on the protein target and the software parameters chosen. The principle of a self-validating system is simple: if your docking protocol cannot accurately reproduce a known, experimentally determined binding pose, it cannot be trusted to predict the binding pose of an unknown compound.[3][4]
The most common method for validation is "re-docking," where the co-crystallized ligand is extracted from the protein structure and then docked back into the same binding site.[3][5] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[6]
Experimental Protocol: Docking Validation via Re-docking
-
Target Selection & Retrieval:
-
Identify a high-resolution crystal structure of your target protein in complex with a pyrazole-based inhibitor (or a relevant ligand) from the Protein Data Bank (PDB). For this example, we will use VEGFR-2 complexed with Sorafenib (PDB ID: 4ASD), which, while not a pyrazole itself, is a relevant inhibitor for a target class often engaged by pyrazole derivatives.[7]
-
-
Protein Preparation:
-
Load the PDB structure into a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, MOE).
-
Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains.
-
Add polar hydrogen atoms and assign appropriate partial charges using a force field (e.g., Gasteiger charges for AutoDock).
-
Merge non-polar hydrogens. The protein is now treated as a rigid receptor.
-
-
Ligand Preparation:
-
Extract the co-crystallized ligand (Sorafenib) from the complex and save it as a separate file.
-
Define its rotatable bonds to allow for conformational flexibility during docking.
-
Assign partial charges.
-
-
Grid Box Generation:
-
Define the docking search space by creating a grid box centered on the original position of the co-crystallized ligand in the active site.
-
The grid box dimensions should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely. A typical size is 55x55x55 Å with a 0.375 Å spacing.[8]
-
-
Execution of Docking:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[8] Use a sufficient number of runs (e.g., 10) to ensure thorough sampling of the conformational space.
-
-
Analysis of Results:
-
Superimpose the top-ranked docked pose of the ligand onto the original crystal structure.
-
Calculate the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand. An RMSD value < 2.0 Å validates the protocol.[6]
-
Visualization: Docking Protocol Validation Workflow
Caption: Interactions of Compound 3i in the VEGFR-2 active site.
Case Study B: Pyrazole Derivatives as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an inducible enzyme involved in inflammation and pain pathways. [9][10]Selective COX-2 inhibitors, like Celecoxib (which features a pyrazole core), were developed to reduce the gastrointestinal side effects of traditional NSAIDs. [11]
-
Protein Preparation: A crystal structure of human COX-2 is retrieved (e.g., PDB ID: 3LN1) and prepared as previously described.
-
Ligand Preparation: Structures for Celecoxib and a representative synthesized pyrazole-pyridazine hybrid (Compound 5s from literature) are prepared. [12]3. Grid Generation & Docking: A grid box is centered on the active site defined by the co-crystallized ligand in 3LN1. Docking is performed using a validated protocol.
| Compound ID | Target (PDB ID) | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Compound 5s | COX-2 (3LN1) | -12.25 | His90, Arg513, Phe518 | Val349, Leu352, Val523 |
| Celecoxib (Ref.) | COX-2 (3LN1) | -9.92 | His90, Arg513, Gln192 | Val349, Leu352, Val523, Phe518 |
The comparative docking results indicate that the synthesized compound 5s may have a higher binding affinity than the established drug Celecoxib. [12]The critical interaction for COX-2 selectivity is the insertion of the sulfonamide group (SO2NH2) into a specific sub-pocket, where it can form hydrogen bonds with residues like His90 and Arg513. [12]Both compounds achieve this crucial interaction, but the additional interactions of 5s with Phe518 likely contribute to its more favorable docking score. This demonstrates how modifications to the pyrazole scaffold can be explored to enhance binding affinity.
Caption: Key sulfonamide interactions for COX-2 selectivity.
Conclusion and Forward Outlook
This guide illustrates that comparative molecular docking is a powerful, rational approach in the study of pyrazole-based inhibitors. It transcends simple score-based ranking by providing a structural and energetic rationale for why certain compounds exhibit superior activity. By first establishing a robust, validated protocol, researchers can confidently compare series of inhibitors, identify key pharmacophoric interactions, and generate data-driven hypotheses for the design of next-generation therapeutic agents. The insights gained from these in silico experiments are invaluable for prioritizing synthetic efforts and ultimately accelerating the journey from hit to lead compound.
References
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Khan, I., & Ibrar, A. (2019). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 15(4), 268–275. [Link]
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Khan, I., & Ibrar, A. (2019). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
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El-Sayed, M. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules, 27(3), 741. [Link]
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Ghahremanpour, M. M., et al. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 26(17), 5296. [Link]
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Kumar, A., et al. (2020). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 23(8), 788-800. [Link]
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Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137321. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 16(7), 1018. [Link]
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Singh, P., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1541. [Link]
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Yilmaz, I., & Kalkan, E. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
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Alam, M. J., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1784-1797. [Link]
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El-Naggar, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13, 23075-23091. [Link]
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El-Sayed, M. A., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. [Link]
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Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 2997-3004. [Link]
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Hassan, G. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 13, 23899-23916. [Link]
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Evranos-Aksöz, B., & Altan-Kalyoncu, N. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. DergiPark. [Link]
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Baxter, E. W., & Allen, J. R. (2017). Lessons from Docking Validation. Michigan State University. [Link]
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Singh, P., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3857-3873. [Link]
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Sabe, V. T., et al. (2022). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 27(19), 6545. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-iodo-4-chloro-1H-pyrazole
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount for ensuring the quality, safety, and efficacy of potential therapeutic agents. 3-iodo-4-chloro-1H-pyrazole, a halogenated pyrazole derivative, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of pyrazole scaffolds.[1][2][3] The development of robust and reliable analytical methods for the precise quantification of this compound is a critical step in its journey from laboratory synthesis to potential clinical application.[4]
This guide provides an in-depth comparison of potential analytical methodologies for the quantification of 3-iodo-4-chloro-1H-pyrazole. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this document will leverage established analytical principles for similar halogenated heterocyclic compounds and the rigorous framework of international regulatory guidelines to provide a comprehensive roadmap for method development and validation. We will explore the theoretical underpinnings of various techniques, present hypothetical experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your specific analytical challenge.
The Analytical Landscape: Choosing the Right Tool for the Job
The selection of an appropriate analytical method is fundamentally dictated by the physicochemical properties of the analyte. Based on its structure—a substituted aromatic heterocycle—we can infer that 3-iodo-4-chloro-1H-pyrazole is likely a non-volatile solid at room temperature with significant UV absorbance due to its π-electron system.[5] These characteristics make liquid chromatography the most promising analytical approach.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and their impurities. Its robustness, versatility, and cost-effectiveness make it the primary candidate for the routine analysis of 3-iodo-4-chloro-1H-pyrazole.
Principle of Separation: In RP-HPLC, the analyte is partitioned between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. The separation is based on the differential hydrophobic interactions of the analyte with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.
Causality in Method Development: The choice of a C18 column is a logical starting point due to its wide applicability. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a suitable retention time and good peak shape for the analyte. The inclusion of a small percentage of acid, such as phosphoric acid or formic acid, in the mobile phase is often necessary to suppress the ionization of any acidic or basic functional groups, thereby improving peak symmetry and reproducibility.[6]
Proposed HPLC-UV Method: A Starting Point for Optimization
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A / 40% B, hold for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the typical absorbance of pyrazole rings, a full UV scan should be performed to determine the λmax)[5]
-
Injection Volume: 10 µL
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 3-iodo-4-chloro-1H-pyrazole is likely a solid, it may be amenable to GC analysis if it can be volatilized without degradation at typical GC inlet temperatures.
Feasibility Assessment: The primary concern with GC analysis of halogenated heterocyclic compounds is the potential for thermal degradation in the hot injector port. A feasibility study involving the injection of a known concentration of the analyte and assessing its recovery and the presence of degradation products would be a necessary first step.
Potential Advantages: If feasible, GC can offer very high separation efficiency, which is particularly useful for resolving closely related impurities.
The Gold Standard of Specificity: Hyphenated Techniques
For complex matrices or when unambiguous identification and quantification are required, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for achieving high sensitivity and selectivity.[7][8] This technique is particularly valuable for the quantification of low-level impurities or for bioanalytical applications where the analyte needs to be measured in complex biological fluids.
Principle: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion (the molecular ion of 3-iodo-4-chloro-1H-pyrazole), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific fragment ion for detection. This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise.
Comparative Overview of Proposed Analytical Methods
| Feature | HPLC-UV | GC-FID/MS | LC-MS/MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid partitioning with mass-based detection |
| Applicability | High (for non-volatile compounds) | Moderate (requires volatility and thermal stability) | High (versatile for a wide range of compounds) |
| Specificity | Moderate (based on retention time and UV spectrum) | High (with MS detection) | Very High (based on retention time and mass transitions) |
| Sensitivity | Good (µg/mL range) | Good (ng/mL to pg/mL range) | Excellent (pg/mL to fg/mL range) |
| Robustness | High | Moderate | Moderate to High |
| Cost | Low to Moderate | Moderate | High |
| Typical Use Case | Routine quality control, assay, and purity testing | Analysis of volatile impurities | Trace-level quantification, bioanalysis, impurity identification |
A Framework for Trust: Validation of the Chosen Analytical Method
Regardless of the analytical technique chosen, a rigorous validation process is essential to demonstrate that the method is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[10][11]
The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9]
Key Validation Parameters and Experimental Protocols
1. Specificity:
-
Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Experimental Protocol:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), and a sample of 3-iodo-4-chloro-1H-pyrazole.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and demonstrate that the degradation products do not interfere with the quantification of the intact analyte.
-
For HPLC, peak purity analysis using a PDA detector can be used to assess the homogeneity of the analyte peak.
-
2. Linearity:
-
Why it's important: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 3-iodo-4-chloro-1H-pyrazole at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[11]
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.000.
-
3. Range:
-
Why it's important: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to define the range of the method.
4. Accuracy:
-
Why it's important: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo or a known sample with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with at least three replicates at each level.[12]
-
Calculate the percentage recovery at each level. The acceptance criteria are typically between 98.0% and 102.0%.[12]
-
5. Precision:
-
Why it's important: Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Intermediate Precision: The analysis is performed by different analysts, on different days, and with different equipment. The RSD across all conditions is calculated to assess the method's ruggedness.
-
6. Detection Limit (LOD) and Quantitation Limit (LOQ):
-
Why it's important: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is discernible from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.
-
7. Robustness:
-
Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2%).
-
Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).
-
Visualizing the Workflow
Method Development and Validation Workflow
Caption: A flowchart illustrating the logical progression from method development to validation and implementation.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical technique.
Conclusion and Recommendations
The accurate quantification of 3-iodo-4-chloro-1H-pyrazole is a critical requirement for its development as a potential pharmaceutical agent. This guide has provided a comparative overview of potential analytical methods and a detailed framework for their validation in accordance with ICH guidelines.
-
For routine quality control, assay, and purity determination , a well-validated RP-HPLC-UV method is recommended as the most practical and cost-effective approach.
-
If high sensitivity for trace-level quantification or unambiguous identification is required, LC-MS/MS is the method of choice.
-
The feasibility of GC should be investigated if the analysis of volatile impurities is a primary concern and the analyte proves to be thermally stable.
Ultimately, the choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. By following the principles of method development and validation outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data for 3-iodo-4-chloro-1H-pyrazole.
References
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- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. (2023-03-01). (URL: )
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Public
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- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: )
- 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 - Benchchem. (URL: )
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- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (URL: )
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (URL: [Link])
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: )
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem. (URL: )
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025-10-25). (URL: )
- Analytical Methods - RSC Publishing. (URL: )
- Quality Guidelines - ICH. (URL: )
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24). (URL: )
- 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem - NIH. (URL: )
- 4-Chloro-1H-pyrazole-3-carboxylic acid - M
- Buy 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 - Smolecule. (URL: )
Sources
- 1. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 [smolecule.com]
- 5. 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 | Benchchem [benchchem.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. acgpubs.org [acgpubs.org]
Safety Operating Guide
Personal protective equipment for handling 3-Iodo-4-chloro-1H-pyrazole
Executive Summary: The Hazard Profile
Bottom Line Up Front (BLUF): 3-Iodo-4-chloro-1H-pyrazole (CAS: 25116-24-5) is a halogenated heterocyclic intermediate. While often classified with the signal word WARNING rather than DANGER, it presents specific risks due to its halogen density and potential for respiratory sensitization.
-
Primary Hazard: Particulate inhalation (H335) and severe eye irritation (H319).
-
Secondary Hazard: Dermal absorption (H312) and acute toxicity if swallowed (H302).
-
Chemical Context: The iodine at position 3 is a labile "handle" for cross-coupling (e.g., Suzuki-Miyaura). If you are handling this, you are likely generating heavy metal waste (Palladium) and halogenated byproducts simultaneously.
Risk Assessment & Mechanism (The "Why")
To trust the protocol, you must understand the enemy.
-
The Halogen Factor: The presence of both Iodine and Chlorine increases the lipophilicity of the pyrazole ring, facilitating dermal absorption. The Iodine-Carbon bond is polarizable; upon metabolic breakdown or thermal decomposition, it can release iodide species or radical intermediates.
-
The Acidic Proton: The 1H-pyrazole proton is weakly acidic (
). In the presence of bases (common in coupling reactions), it deprotonates, increasing the solubility of the species in organic layers and potentially altering glove permeation rates. -
Dust Vectors: As a solid intermediate, the primary vector for exposure is electrostatic dust . Pyrazoles are prone to static charge buildup during weighing, causing "fly-away" powder that bypasses standard sash setups if airflow is turbulent.
PPE Matrix: A Self-Validating System
Do not simply "wear gear." Select gear based on the state of matter.
A. Hand Protection (The Barrier)
Standard nitrile gloves are insufficient for all scenarios.
| State of Matter | Primary Risk | Recommended Glove System | Technical Rationale |
| Dry Solid | Dust contact | Single Nitrile (4 mil / 0.10 mm) | Solid particles do not permeate nitrile lattices. The risk is surface contamination, not breakthrough.[1] |
| Solution (Methanol/DCM) | Permeation | Double Gloving: PE/EVOH (Inner) + Nitrile (Outer) | Halogenated pyrazoles in chlorinated solvents (DCM) permeate nitrile in <5 mins. Silver Shield® (PE/EVOH) provides >4h breakthrough time. |
| Reaction Mixture | Corrosive/Thermal | Extended Cuff Nitrile (8 mil) | Protects wrists from splashes during addition of reagents (e.g., bases, catalysts). |
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8]
-
Primary Defense: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Defense (If hood work is impossible): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
-
Eye Protection: Safety glasses with side shields are the minimum . If handling fine powder >5g, upgrade to unvented chemical goggles to prevent dust migration behind the lens.
Operational Protocols
Protocol A: Weighing & Transfer (The Critical Zone)
Most exposures occur here due to static.
-
Static Neutralization: Use an ionizing bar or antistatic gun on the spatula and weigh boat before touching the powder.
-
The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, turn the hood fan to "Low" (never off) and work deep (6 inches back) in the hood.
-
Wet Wiping: Immediately after transfer, wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe to remove invisible electrostatic dust.
Protocol B: Solubilization
-
Solvent Choice: When possible, dissolve in a non-halogenated solvent (e.g., Ethanol, DMF) first. Dissolving in DCM immediately creates a high-permeation risk solution.
-
Pressure Relief: Pyrazoles can liberate gas (HCl/HI) if inadvertently mixed with strong oxidizers. Never stopper a dissolving flask immediately; allow to equilibrate.
Visualization: Handling Decision Tree
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation in glove requirements when halogenated solvents are introduced.
Emergency & Disposal
Accidental Release (Spill)[2][4][7]
-
Dry Spill: Do NOT sweep. Sweeping generates aerosols. Cover with wet paper towels (water/methanol), then wipe up.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the lab.
Waste Disposal
This compound contains two halogens (Cl, I).[2][3] It must never go into the "General Organic" waste if your facility separates by BTU value.
-
Solid Waste: Label as "Hazardous Waste - Solid - Halogenated Organic."
-
Liquid Waste: Dispose in "Halogenated Solvent" carboy.
-
Incompatibility: Keep separate from strong acid waste streams to prevent the formation of hydrohalic acid vapors.
References
-
PubChem. Compound Summary: 4-Chloro-1H-pyrazole (Analogous Hazard Data). National Library of Medicine. Available at: [Link]
-
U.S. EPA. Hazardous Waste Codes (F-List for Halogenated Solvents). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
